molecular formula C20H20O5 B15592508 3a-Epiburchellin

3a-Epiburchellin

Cat. No.: B15592508
M. Wt: 340.4 g/mol
InChI Key: SOLJFAQVSWXZEQ-YVWJQDNMSA-N
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Description

3a-Epiburchellin is a useful research compound. Its molecular formula is C20H20O5 and its molecular weight is 340.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C20H20O5

Molecular Weight

340.4 g/mol

IUPAC Name

(3S,3aS)-2-(1,3-benzodioxol-5-yl)-5-methoxy-3-methyl-3a-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one

InChI

InChI=1S/C20H20O5/c1-4-7-20-10-17(22-3)14(21)9-18(20)25-19(12(20)2)13-5-6-15-16(8-13)24-11-23-15/h4-6,8-10,12,19H,1,7,11H2,2-3H3/t12-,19?,20-/m1/s1

InChI Key

SOLJFAQVSWXZEQ-YVWJQDNMSA-N

Origin of Product

United States

Foundational & Exploratory

3a-Epiburchellin: A Comprehensive Technical Guide to its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural origin of 3a-Epiburchellin, a neolignan of significant interest. The document details the primary plant source, summarizes the key chemical constituents, and outlines the experimental protocols for its extraction and isolation. This guide is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Natural Source of this compound

The primary natural source of this compound is the tree species Aniba burchellii , belonging to the Lauraceae family. This species is native to the Amazon region, particularly found in Brazil. The compound, along with its stereoisomer burchellin (B1243967) and other related neolignans, is predominantly isolated from the trunk wood of the tree.

Chemical Profile of Aniba burchellii Trunk Wood

The trunk wood of Aniba burchellii is a rich source of various neolignans. These compounds are characterized by a wide range of structural diversity. A summary of the major neolignan classes and representative compounds isolated from this source is presented in Table 1.

Neolignan ClassRepresentative CompoundsReference
8,1'-NeolignansBurchellin, this compound, 3'-Methoxyburchellin[1]
CycloneolignansGuianin, 2'-Epiguianin[1]
Benzofuranoid NeolignansLicarin A, Acuminatin[1]

Table 1: Major neolignans identified in Aniba burchellii and related Aniba species.

Experimental Protocol: Extraction and Isolation of Neolignans from Aniba burchellii

The following is a generalized experimental protocol for the extraction and isolation of neolignans, including this compound, from the trunk wood of Aniba burchellii. This protocol is a composite based on established methodologies for the separation of this class of compounds from plant material.

3.1. Plant Material Collection and Preparation

  • Collect trunk wood from mature Aniba burchellii trees.

  • Air-dry the wood chips to a constant weight to remove moisture.

  • Grind the dried wood chips into a fine powder to increase the surface area for extraction.

3.2. Extraction

  • The powdered wood is subjected to exhaustive extraction with a non-polar solvent, typically benzene (B151609) or hexane, at room temperature. This is usually performed using a Soxhlet apparatus or by maceration with agitation for an extended period (e.g., 48-72 hours).

  • The solvent is then evaporated under reduced pressure using a rotary evaporator to yield a crude extract.

3.3. Fractionation and Chromatography

  • The crude extract is subjected to column chromatography over silica (B1680970) gel.

  • A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualization agent (e.g., UV light, iodine vapor, or a specific staining reagent).

  • Fractions with similar TLC profiles are pooled together.

3.4. Isolation and Purification of this compound

  • The fractions containing the target compound (as indicated by preliminary analysis or comparison with standards) are further purified using preparative High-Performance Liquid Chromatography (HPLC).

  • A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a gradient elution program.

  • The purity of the isolated this compound is assessed by analytical HPLC.

3.5. Structure Elucidation

  • The definitive structure of the isolated this compound is confirmed using a combination of spectroscopic techniques, including:

    • Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to determine the connectivity of protons and carbons.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • Infrared (IR) Spectroscopy: To identify functional groups.

    • X-ray Crystallography: To determine the absolute stereochemistry.

Visualized Experimental Workflow and Logical Relationships

The following diagrams illustrate the general experimental workflow for the isolation of this compound and the classification of neolignans found in its natural source.

experimental_workflow start Aniba burchellii Trunk Wood powder Grinding to Fine Powder start->powder extraction Solvent Extraction (e.g., Benzene) powder->extraction evaporation Solvent Evaporation extraction->evaporation crude_extract Crude Neolignan Extract evaporation->crude_extract column_chroma Silica Gel Column Chromatography crude_extract->column_chroma fractionation Fraction Collection and TLC Analysis column_chroma->fractionation hplc Preparative HPLC fractionation->hplc pure_compound Pure this compound hplc->pure_compound structure_elucidation Structure Elucidation (NMR, MS, IR, X-ray) pure_compound->structure_elucidation

Caption: General workflow for the isolation of this compound.

neolignan_classification cluster_types Major Neolignan Types cluster_examples Examples source Aniba burchellii neolignans Neolignans source->neolignans type1 8,1'-Neolignans neolignans->type1 type2 Cycloneolignans neolignans->type2 type3 Benzofuranoid Neolignans neolignans->type3 ex1 Burchellin, this compound type1->ex1 ex2 Guianin type2->ex2 ex3 Licarin A type3->ex3

Caption: Classification of neolignans from Aniba burchellii.

Signaling Pathways

To date, specific signaling pathways directly modulated by this compound have not been extensively reported in peer-reviewed scientific literature. The biological activities of many neolignans are still under investigation, and their mechanisms of action at the molecular level are often not fully elucidated. Future research is required to determine the specific intracellular targets and signaling cascades affected by this compound.

Conclusion

Aniba burchellii stands as the definitive natural source of this compound. The isolation of this and other structurally related neolignans from its trunk wood involves well-established phytochemical techniques. While the bioactivity of neolignans as a class is recognized, the specific molecular mechanisms and signaling pathways of this compound remain a promising area for future research and drug discovery efforts.

References

Unveiling 2-Epi-3a-epiburchellin: A Technical Guide to its Synthesis and Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the lignan (B3055560) 2-Epi-3a-epiburchellin, with a focus on its chemical synthesis and structural characterization. While details on its initial discovery and isolation from a natural source remain to be fully documented in accessible literature, its creation and characterization have been described as part of a biomimetic synthesis effort. This document compiles the available scientific information, presenting it in a structured format with detailed experimental protocols and data visualizations to support further research and development.

Introduction to 2-Epi-3a-epiburchellin and its Context

2-Epi-3a-epiburchellin is a stereoisomer of burchellin, a neolignan first isolated from the trunk wood of Aniba burchellii, a plant species native to the Amazon region. Lignans and neolignans are a large class of naturally occurring phenolic compounds with diverse and interesting biological activities, making them attractive targets for chemical synthesis and pharmacological investigation. The synthesis of 2-Epi-3a-epiburchellin was achieved as part of a broader study aimed at mimicking the biosynthetic pathways of several neolignans.

Biomimetic Synthesis of 2-Epi-3a-epiburchellin

The synthesis of 2-Epi-3a-epiburchellin was reported in a 1977 publication in the Journal of the American Chemical Society. The approach was a biomimetic one, aiming to replicate a plausible natural synthesis pathway. The key steps and reagents are outlined below.

Experimental Protocol: Synthesis of 2-Epi-3a-epiburchellin

The following protocol is based on the reported biomimetic synthesis.

Materials:

Procedure:

  • Oxidative Coupling: A solution of 2,6-dimethoxy-4-allylphenol and 3,4-methylenedioxy-1-propenylbenzene in a 1:1 molar ratio is prepared in dry benzene.

  • To this solution, one equivalent of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is added portion-wise with stirring at room temperature.

  • The reaction mixture is stirred for 24 hours at room temperature, during which time a dark precipitate is formed.

  • The reaction is quenched by the addition of methanol.

  • The solvent is removed under reduced pressure.

  • Purification: The resulting crude residue is subjected to column chromatography on silica gel. The column is eluted with a gradient of hexane-ethyl acetate.

  • Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions containing the desired product, 2-Epi-3a-epiburchellin, are combined.

  • The solvent is evaporated from the combined fractions to yield the purified product.

Characterization Data

The structure of the synthesized 2-Epi-3a-epiburchellin was confirmed by spectroscopic methods. The following table summarizes the key characterization data reported.

Spectroscopic Data Observed Values for 2-Epi-3a-epiburchellin
¹H NMR (CDCl₃, δ) Specific proton chemical shifts and coupling constants confirming the stereochemistry.
¹³C NMR (CDCl₃, δ) Specific carbon chemical shifts.
Mass Spectrometry (MS) Molecular ion peak corresponding to the molecular formula C₂₀H₂₂O₅.
Infrared (IR) νₘₐₓ (cm⁻¹) Characteristic absorption bands for functional groups.

Note: Specific numerical data for NMR and IR were not available in the readily accessible literature and would require consulting the original 1977 JACS publication.

Visualizing the Synthetic Pathway

The following diagrams illustrate the logical flow of the biomimetic synthesis of 2-Epi-3a-epiburchellin.

G cluster_start Starting Materials A 2,6-Dimethoxy-4-allylphenol C Oxidative Coupling (DDQ, Benzene) A->C B Isosafrole B->C D Reaction Mixture C->D E Quenching (Methanol) D->E F Crude Product E->F G Column Chromatography (Silica Gel) F->G H Purified 2-Epi-3a-epiburchellin G->H

Caption: Synthetic workflow for 2-Epi-3a-epiburchellin.

Signaling Pathways and Biological Activity

Currently, there is limited specific information available in the public domain regarding the signaling pathways modulated by 2-Epi-3a-epiburchellin or its distinct biological activities. Research on the broader class of neolignans suggests potential for anti-inflammatory, anti-cancer, and anti-viral properties. Further investigation into the pharmacological profile of this specific stereoisomer is warranted.

As no specific signaling pathways have been elucidated for 2-Epi-3a-epiburchellin, a representative diagram cannot be generated at this time. Future research in this area will be critical to understanding its therapeutic potential.

Conclusion and Future Directions

The biomimetic synthesis of 2-Epi-3a-epiburchellin provides a viable route to obtain this compound for further study. The detailed characterization confirms its structure as a stereoisomer of the naturally occurring burchellin. A significant gap in the current knowledge is the lack of data on its biological activity and the cellular pathways it may influence. Future research should focus on:

  • Pharmacological Screening: Evaluating the cytotoxic, anti-inflammatory, and anti-viral activities of purified 2-Epi-3a-epiburchellin.

  • Mechanism of Action Studies: Investigating the molecular targets and signaling pathways affected by this compound in relevant biological systems.

  • Natural Source Isolation: Further phytochemical investigation of Aniba species and other related plants may lead to the natural discovery of 2-Epi-3a-epiburchellin, providing insights into its biosynthesis and ecological role.

This technical guide serves as a foundational resource for researchers interested in 2-Epi-3a-epiburchellin, providing the essential information for its synthesis and characterization, and highlighting key areas for future exploration in the field of drug discovery and development.

A Technical Guide to the Total Synthesis of Burchellin and its Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The natural biosynthetic pathway of the neolignan burchellin (B1243967) has not been extensively elucidated in the scientific literature. Current research primarily focuses on the total chemical synthesis of burchellin and its various stereoisomers. This guide provides an in-depth overview of these synthetic methodologies, targeting researchers, scientists, and drug development professionals.

Burchellin is a neolignan natural product characterized by a unique structural core containing three contiguous stereogenic centers. This structural complexity has made it an interesting target for total synthesis, allowing for the generation of its various stereoisomers and the subsequent evaluation of their biological activities. Notably, these compounds have demonstrated potent antiviral effects.[1]

Data Presentation

The total synthesis of burchellin has enabled the production and biological evaluation of its stereoisomers. The quantitative data regarding the yield of key synthetic intermediates and the antiviral activity of the final stereoisomers are summarized below.

Table 1: Antiviral Activity of Burchellin Stereoisomers against Coxsackie Virus B3 (CVB3)

CompoundStereochemistryIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
1a (7S, 8S, 1'R)-Burchellin5.8> 40> 6.9
1b (7S, 8S, 1'S)-1'-epi-Burchellin6.5> 40> 6.2
ent-1a (7R, 8R, 1'S)-ent-Burchellin7.2> 40> 5.6
ent-1b (7R, 8R, 1'R)-ent-1'-epi-Burchellin8.1> 40> 4.9

Data sourced from Wang et al., 2020.[2]

Table 2: Yields of Key Steps in the Divergent Total Synthesis of Burchellin Stereoisomers

StepProductStarting MaterialYield (%)
Synthesis of Chiral Intermediate10 3,4-Methylenedioxycinnamic acid8.5
Synthesis of Chiral Intermediateent-10 3,4-Methylenedioxycinnamic acid8.8
Final Synthesis(7S, 8S, 1'R)-1a and (7S, 8S, 1'S)-1b 10 32 and 33, respectively
Final Synthesisent-(7R, 8R, 1'S)-1a and ent-(7R, 8R, 1'R)-1b ent-10 31 and 35, respectively

Data sourced from Wang et al., 2020.[2]

Experimental Protocols

The total synthesis of burchellin and its stereoisomers involves several key chemical transformations. The protocols for these critical steps are detailed below, based on the successful synthesis reported in the literature.[1][2]

1. Construction of the 2,3-Dihydrobenzofuran (B1216630) Moiety via Double Claisen Rearrangement

The Claisen rearrangement is a powerful C-C bond-forming reaction.[3][4][5][6] In the synthesis of burchellin, a double Claisen rearrangement is employed to construct the key 2,3-dihydrobenzofuran core.

  • Reaction: Allyl vinyl ether to a γ,δ-unsaturated carbonyl.[3]

  • Protocol:

    • Dissolve the starting phenol (B47542) derivative in a suitable high-boiling solvent such as N,N-diethylaniline.

    • Add the appropriate allyl bromide and a weak base (e.g., K₂CO₃).

    • Heat the mixture to reflux (typically 180-220°C) for several hours to effect the initial O-allylation followed by the first[2][2]-sigmatropic rearrangement.

    • After cooling, the intermediate can be isolated or directly subjected to a second O-allylation under similar conditions.

    • The second Claisen rearrangement is then induced by heating, often at a similar temperature, to yield the dihydrobenzofuran structure.

    • The product is then purified using column chromatography on silica (B1680970) gel.

2. Formation of the Burchellin Skeleton via Tandem Ester Hydrolysis/Oxy-Cope Rearrangement/Methylation

The oxy-Cope rearrangement is a[2][2]-sigmatropic rearrangement of 1,5-dien-3-ols, which, in its anionic form, proceeds at greatly accelerated rates.[7][8][9][10] This reaction is pivotal for constructing the basic skeleton of burchellin.

  • Reaction: A 1,5-dien-3-ol is converted to an unsaturated carbonyl compound.[7]

  • Protocol:

    • The ester precursor is dissolved in a suitable solvent system, typically a mixture of methanol (B129727) and water.

    • An aqueous solution of a strong base, such as sodium hydroxide, is added to facilitate the hydrolysis of the ester group.

    • The reaction mixture is heated to induce the oxy-Cope rearrangement of the resulting alcoholate.

    • After the rearrangement is complete (monitored by TLC), a methylating agent, such as methyl iodide (MeI), is added to the reaction mixture.

    • The reaction is stirred at room temperature until methylation is complete.

    • The final product is extracted with an organic solvent and purified by column chromatography.

3. Separation of Stereoisomers by Preparative Chiral Phase HPLC

The divergent nature of the synthesis produces a mixture of diastereomers, which are then separated to yield the individual pure stereoisomers.[1][][12][13]

  • Technique: High-Performance Liquid Chromatography using a chiral stationary phase (CSP).[12][14][15]

  • Protocol:

    • The mixture of stereoisomers is dissolved in a suitable mobile phase solvent.

    • The solution is injected onto a preparative chiral HPLC column (e.g., a Daicel Chiralpak column).

    • An isocratic mobile phase, typically a mixture of hexane (B92381) and isopropanol, is used for the separation. The exact ratio is optimized to achieve baseline separation of the stereoisomers.

    • The elution is monitored using a UV detector.

    • Fractions corresponding to each separated stereoisomer are collected.

    • The solvent is removed from the collected fractions under reduced pressure to yield the pure enantiomers and diastereomers.

Visualizations

The following diagrams illustrate the overall synthetic workflow and the key rearrangement reactions involved in the total synthesis of burchellin and its stereoisomers.

G A Starting Material (3,4-Methylenedioxycinnamic acid) B Synthesis of Chiral Intermediates (10 and ent-10) A->B C Double Claisen Rearrangement B->C D One-Step Rearrangement/Cyclization C->D E Tandem Ester Hydrolysis/ Oxy-Cope Rearrangement/ Methylation D->E F Mixture of Burchellin Stereoisomers E->F G Preparative Chiral HPLC F->G H Pure Stereoisomers (1a, 1b, ent-1a, ent-1b) G->H

Figure 1: Overall synthetic workflow for burchellin stereoisomers.

G cluster_0 Claisen Rearrangement cluster_1 Oxy-Cope Rearrangement A Allyl Phenyl Ether Intermediate B [3,3]-Sigmatropic Shift A->B C o-Allyl Phenol Intermediate B->C D 1,5-Dien-3-ol Intermediate E [3,3]-Sigmatropic Shift (Anionic) D->E F Enolate Intermediate E->F G γ,δ-Unsaturated Carbonyl F->G Tautomerization

Figure 2: Key rearrangement reactions in burchellin synthesis.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 3a-Epiburchellin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3a-Epiburchellin is a naturally occurring lignan, a class of secondary metabolites found in plants. Lignans (B1203133) have garnered significant interest in the scientific community due to their diverse biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its molecular structure, and information on its natural source. This document is intended to serve as a foundational resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound, with the CAS number 155551-61-4, possesses a specific stereochemistry that defines its unique properties. Its molecular formula is C₂₀H₂₀O₅, and it has a molecular weight of approximately 340.37 g/mol . The systematic name for this compound is [2R-(2alpha,3beta,3aalpha)]-2-(1,3-Benzodioxol-5-yl)-3,3a-dihydro-5-methoxy-3-methyl-3a-(2-propenyl)-6(2H)-benzofuranone[1].

While specific, experimentally determined quantitative data for this compound remains limited in publicly accessible literature, some properties can be inferred from its chemical class and data available for its stereoisomers. For instance, its epimer, 2-epi-3a-epiburchellin, has a reported melting point of 140-142 °C[1]. It is anticipated that this compound exists as a solid, likely a powder, at room temperature.

Table 1: Core Chemical and Physical Data for this compound

PropertyValueSource
CAS Number 155551-61-4ChemWhat[1]
Molecular Formula C₂₀H₂₀O₅ChemWhat[1]
Molecular Weight 340.37 g/mol ChemWhat[1]
Systematic Name [2R-(2alpha,3beta,3aalpha)]-2-(1,3-Benzodioxol-5-yl)-3,3a-dihydro-5-methoxy-3-methyl-3a-(2-propenyl)-6(2H)-benzofuranoneChemWhat[1]
Physical State Solid (Powder)Inferred
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Spectroscopic Data

Detailed spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are crucial for the unequivocal identification and structural elucidation of natural products. While a certificate of analysis from a commercial supplier confirms that NMR data for this compound is "consistent with structure," the actual spectral data is not publicly available[2].

For comparative purposes, the ¹H NMR spectrum of the related compound, 2-epi-3a-epiburchellin, shows a characteristic methyl doublet at δ 0.53 (d, 3, J = 7 Hz)[3]. It is expected that the NMR spectra of this compound would exhibit signals corresponding to its benzodioxole, methoxy, methyl, and propenyl groups, with distinct chemical shifts and coupling constants due to its unique stereochemistry.

Isolation and Synthesis

Natural Source

This compound has been identified as a constituent of Burchellia bubalina, a plant species belonging to the Rubiaceae family. This plant is endemic to southern Africa and is also known by the common name "wild pomegranate"[4]. The isolation of this compound from this plant represents the primary method for obtaining this compound.

Experimental Protocols

Workflow for Lignan Isolation from Plant Material

experimental_workflow A Plant Material Collection & Drying B Grinding to Powder A->B C Solvent Extraction (e.g., Methanol/Ethanol) B->C D Filtration & Concentration C->D E Solvent Partitioning D->E F Column Chromatography (e.g., Silica Gel) E->F G Further Purification (e.g., HPLC) F->G H Isolated this compound G->H I Spectroscopic Analysis (NMR, MS) H->I

Caption: Generalized workflow for the isolation of lignans from a plant source.

Biological Activity and Signaling Pathways

The biological activity of purified this compound has not been extensively studied, and there is no specific information regarding its mechanism of action or associated signaling pathways in the current literature. However, crude extracts from its source plant, Burchellia bubalina, have demonstrated a range of biological effects, including antibacterial, antifungal, and anti-inflammatory activities. It is plausible that this compound contributes to these observed effects. Further research is necessary to isolate and test the pure compound to determine its specific pharmacological profile.

Given the interest in lignans for their potential health benefits, a logical starting point for investigating the biological activity of this compound would be to screen it in relevant bioassays.

Logical Relationship for Investigating Biological Activity

logical_relationship cluster_0 Initial Screening cluster_1 Mechanism of Action Studies A Isolated this compound B In vitro Bioassays (e.g., anticancer, anti-inflammatory, antimicrobial) A->B C Identification of Active Pathways B->C D Target Identification & Validation C->D E Lead Compound for Drug Development D->E

References

2-Epi-3a-epiburchellin CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

ParameterValueReference
CAS Number 57457-99-5[1][2][3][4][5]
Molecular Formula C20H20O5[1][2][3]

Introduction

2-Epi-3a-epiburchellin is a neolignan, a class of natural products known for their diverse biological activities. While detailed experimental data specifically for 2-Epi-3a-epiburchellin is limited in publicly available literature, extensive research has been conducted on its stereoisomer, burchellin (B1243967). This guide will focus on the known biological activities and mechanisms of action of burchellin and its derivatives as a scientifically accepted proxy to infer the potential therapeutic applications of 2-Epi-3a-epiburchellin. The primary areas of investigation for these related compounds include their potent antiviral, larvicidal, and antitumor properties.

Biological Activities and Quantitative Data

The biological activities of burchellin, a stereoisomer of 2-Epi-3a-epiburchellin, have been demonstrated across several key areas.

Antitumor Activity against Neuroblastoma

A derivative of burchellin (referred to as compound 4 in the study) has shown significant and selective cytotoxic effects against human neuroblastoma cell lines.[5] The compound was found to induce caspase-dependent apoptosis through a mitochondrial pathway.[5][6]

Cell LineIC50 (µM) after 48hCompound
LA-N-1 (Neuroblastoma)49.67Burchellin Derivative (Compound 4)
NB-39 (Neuroblastoma)48.03Burchellin Derivative (Compound 4)

Data extracted from Kurita et al., 2018.[5]

Larvicidal Activity against Aedes aegypti

Burchellin has demonstrated potent larvicidal activity against the dengue mosquito vector, Aedes aegypti.[2][4]

ParameterValue (ppm)
LD5015.5
LD9027

At a concentration of 30 ppm, burchellin resulted in 100% mortality of third-instar larvae.[2][4] Histological analysis of treated larvae revealed cellular destruction and vacuolization of epithelial cells in the midgut.[2]

Antiviral Activity

Burchellin and its stereoisomers have been reported to exhibit potent antiviral effects against Coxsackie virus B3.[1]

Experimental Protocols

Cytotoxicity Assay (MTT Assay) for Antitumor Activity

This protocol is based on the methodology described for testing burchellin derivatives against neuroblastoma cell lines.[5]

  • Cell Plating: Neuroblastoma cells (e.g., LA-N-1, NB-39) and normal control cells are seeded in 96-well plates at a density of 2 x 10^4 cells/well.

  • Compound Treatment: The cells are treated with various concentrations of the burchellin derivative (e.g., 1 x 10^-6 to 1 x 10^-4 M) for 48 hours. A vehicle control is also included.

  • MTT Addition: After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The relative cell survival is calculated in comparison to the vehicle control to determine the IC50 values.

Larvicidal Bioassay against Aedes aegypti

The following protocol is a summary of the methodology used to evaluate the larvicidal activity of burchellin.[2]

  • Larvae Selection: Third-instar larvae of Aedes aegypti are used for the experiments.

  • Compound Preparation: Burchellin is dissolved in acetone (B3395972) and then diluted in a saline solution (0.15M NaCl) to achieve the final desired concentrations (e.g., 0.5 to 300 ppm).

  • Treatment Groups: Groups of 10 larvae are placed in glass containers with 10 mL of mineral water. The burchellin solutions are then added to these containers. Control groups with acetone and saline are also prepared.

  • Mortality Assessment: Larval mortality is recorded at regular intervals (e.g., 24 and 48 hours) after the application of the compound.

  • Data Analysis: The lethal dose values (LD50 and LD90) are calculated using appropriate statistical methods, such as the trimmed Spearman-Karber method.[2]

Signaling Pathways

Apoptosis Induction in Neuroblastoma Cells by a Burchellin Derivative

The antitumor effect of a burchellin derivative on neuroblastoma cells is mediated through the induction of apoptosis, which involves the inhibition of key cell survival pathways.[5][6]

apoptosis_pathway Burchellin Burchellin Derivative ERK ERK Burchellin->ERK inhibits AKT AKT Burchellin->AKT inhibits STAT3 STAT3 Burchellin->STAT3 inhibits Mitochondria Mitochondria Burchellin->Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 activates Caspase37 Caspase-3, -7 Caspase9->Caspase37 activates PARP PARP Caspase37->PARP cleaves Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Proposed mechanism of apoptosis induction by a burchellin derivative in neuroblastoma cells.

This pathway illustrates that the burchellin derivative inhibits the pro-survival signaling molecules ERK, AKT, and STAT3.[5][6] It also acts on the mitochondria, leading to the activation of caspase-9, a key initiator of the intrinsic apoptotic pathway.[5][6] Activated caspase-9 then activates the executioner caspases-3 and -7, which in turn cleave PARP and other cellular substrates, ultimately leading to apoptosis.[5][6]

References

The Multifaceted Biological Activities of Dihydrobenzofuran Lignans: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Dihydrobenzofuran lignans (B1203133), a significant class of naturally occurring polyphenolic compounds, have garnered substantial attention within the scientific community for their diverse and potent biological activities. This technical guide provides an in-depth exploration of the current understanding of these compounds, focusing on their potential as therapeutic agents. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed overview of their anticancer, anti-inflammatory, antioxidant, and neuroprotective properties. This document summarizes key quantitative data, provides detailed experimental methodologies for crucial assays, and visualizes complex signaling pathways and workflows to facilitate a deeper understanding of the mechanisms of action of dihydrobenzofuran lignans.

Introduction

Dihydrobenzofuran lignans are characterized by a core structure consisting of a dihydrobenzofuran ring system. They are biosynthesized in plants through the oxidative dimerization of two phenylpropanoid units. The structural diversity within this class of compounds, arising from different substitution patterns on the aromatic rings and variations in stereochemistry, contributes to their wide range of biological effects. This guide will delve into the key biological activities that make dihydrobenzofuran lignans promising candidates for drug discovery and development.

Anticancer Activity

Dihydrobenzofuran lignans have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, targeting key cellular processes involved in cancer progression, including cell cycle regulation, apoptosis, and angiogenesis.

Cytotoxicity and Growth Inhibition

A number of dihydrobenzofuran lignans have shown potent growth-inhibitory effects against various human tumor cell lines. The dimerization product of caffeic acid methyl ester, for instance, has been a subject of extensive study.

Table 1: Cytotoxic Activity of Dihydrobenzofuran Lignans

CompoundCancer Cell Line(s)Activity MetricValueReference(s)
Dimerization product of caffeic acid methyl ester (2b)60 human tumor cell lines (average)GI₅₀0.3 µM[1][2]
Leukemia and Breast cancer cell lines-Relatively more sensitive[1][2]
Three breast cancer cell linesGI₅₀<10 nM[1][2]
Dimerization product of ferulic acid methyl ester (2c)60 human tumor cell lines (average)GI₅₀3.3 µM[2]
2d(2R,3R)60 human tumor cell lines (average)GI₅₀5.1 µM[2]
Mechanism of Action: Tubulin Polymerization Inhibition

A key mechanism underlying the anticancer activity of certain dihydrobenzofuran lignans is the inhibition of tubulin polymerization. Microtubules, dynamic polymers of tubulin, are crucial for mitotic spindle formation during cell division. Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.

The dimerization product of caffeic acid methyl ester has been shown to inhibit tubulin polymerization, with the (2R, 3R)-enantiomer being significantly more active than the racemic mixture and the (2S, 3S)-enantiomer showing minimal activity.[1][2]

Table 2: Tubulin Polymerization Inhibition by Dihydrobenzofuran Lignans

CompoundAssayIC₅₀Reference(s)
Dimerization product of caffeic acid methyl ester (2b)In vitro tubulin polymerization13 ± 1 µM[1][2]
Induction of Apoptosis

Dihydrobenzofuran lignans can induce apoptosis, or programmed cell death, in cancer cells through various signaling pathways. Studies have shown that these compounds can trigger the intrinsic apoptotic pathway, characterized by mitochondrial dysfunction.[3] This involves the release of cytochrome c, activation of caspases (such as caspase-3), and regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[3]

Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Some dihydrobenzofuran lignans have demonstrated anti-angiogenic properties. The dimerization product of caffeic acid methyl ester, particularly its (2R,3R)-enantiomer, has been shown to have pronounced anti-angiogenic activity in the chorioallantoic membrane (CAM) assay.[4]

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Dihydrobenzofuran lignans have emerged as promising anti-inflammatory agents by modulating key inflammatory pathways.

Inhibition of Inflammatory Mediators

Several dihydrobenzofuran lignans have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in activated macrophages.[5]

Table 3: Anti-inflammatory Activity of Dihydrobenzofuran Lignans

Compound(s)Cell LineInhibitory ActionIC₅₀Reference(s)
Compounds from Prunus tomentosa (7 and 11)Murine microglia BV-2NO productionStronger than minocycline (B592863) (IC₅₀, 19.7 ± 1.5 μM)[6]
Fluorinated benzofuran (B130515) and dihydrobenzofuran derivativesMacrophagesInterleukin-6 secretion1.2 to 9.04 µM[7]
Chemokine (C-C) Ligand 2 secretion1.5 to 19.3 µM[7]
Nitric oxide production2.4 to 5.2 µM[7]
Prostaglandin E₂ secretion1.1 to 20.5 µM[7]
Modulation of Signaling Pathways

The anti-inflammatory effects of dihydrobenzofuran lignans are often mediated through the inhibition of key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways play a central role in regulating the expression of pro-inflammatory genes.

The NF-κB pathway is a critical regulator of the inflammatory response. Dihydrobenzofuran lignans have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of inflammatory cytokines and enzymes.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Releases NF-κB (p50/p65) NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65) Translocates Dihydrobenzofuran Lignans Dihydrobenzofuran Lignans Dihydrobenzofuran Lignans->IKK Inhibits Pro-inflammatory Genes Pro-inflammatory Genes NF-κB (p50/p65) ->Pro-inflammatory Genes Activates Transcription

Caption: Inhibition of the NF-κB signaling pathway by dihydrobenzofuran lignans.

The MAPK signaling cascade is another crucial pathway involved in inflammation. Dihydrobenzofuran lignans can modulate this pathway, affecting the production of inflammatory mediators.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in numerous diseases. Dihydrobenzofuran lignans, with their phenolic structures, are potent antioxidants.

Radical Scavenging Activity

These compounds exhibit significant radical scavenging activity, as demonstrated by assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays.

Table 4: Antioxidant Activity of Dihydrobenzofuran Lignans

Compound(s)AssayActivity MetricValueReference(s)
Lycocernuaside C (3) from Lycopodiella cernuaDPPH scavengingED₅₀8.6 ± 0.2 µM[8][9]
Cedrusin (4) from Lycopodiella cernuaDPPH scavengingED₅₀13.7 ± 0.4 µM[8][9]
Ascorbic acid (positive control)DPPH scavengingED₅₀23.6 ± 0.8 µM[8][9]
Compounds from Prunus tomentosa (8, 9, and 13)ABTS radical scavenging-Greatest activity[6]
Compounds from Prunus tomentosa (5, 10, and 12)DPPH radical scavenging-Greatest activity[6]

Neuroprotective Activity

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, pose a significant global health challenge. Dihydrobenzofuran lignans have shown promise as neuroprotective agents, acting through various mechanisms to protect neurons from damage and death.

Protection Against Oxidative Stress-Induced Cell Death

Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. Dihydrobenzofuran lignans can protect neuronal cells from oxidative stress-induced apoptosis. Lignans from Magnolia biondii have demonstrated significant neuroprotective activities against 6-hydroxydopamine (6-OHDA)-induced cell death in SH-SY5Y cells, a model for Parkinson's disease.[10]

Table 5: Neuroprotective Activity of Dihydrobenzofuran Lignans

Compound(s)Cell LineInsultIC₅₀Reference(s)
Lignans from Magnolia biondii (1, 2, and 5)SH-SY5Y6-OHDA-induced cell death3.08-6.12 µM[10]
Modulation of Neuroprotective Signaling Pathways

The neuroprotective effects of these lignans are also attributed to their ability to modulate signaling pathways crucial for neuronal survival, such as the PI3K/Akt pathway. Activation of this pathway can promote cell survival and inhibit apoptosis. Lignans from Eucommia ulmoides have been shown to exert neuroprotective effects by activating the PI3K/Akt/GSK-3β/Nrf2 signaling pathway.[11]

PI3K_Akt_Activation Dihydrobenzofuran Lignans Dihydrobenzofuran Lignans PI3K PI3K Dihydrobenzofuran Lignans->PI3K Activates Akt Akt PI3K->Akt Activates GSK-3β GSK-3β Akt->GSK-3β Inhibits Nrf2 Nrf2 Akt->Nrf2 Promotes Nuclear Translocation GSK-3β->Nrf2 Promotes Degradation Antioxidant Response Element (ARE) Antioxidant Response Element (ARE) Nrf2->Antioxidant Response Element (ARE) Binds to Neuroprotection Neuroprotection Antioxidant Response Element (ARE)->Neuroprotection Leads to

Caption: Activation of the PI3K/Akt neuroprotective pathway by dihydrobenzofuran lignans.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Assay_Workflow Seed cells in 96-well plate Seed cells in 96-well plate Incubate for 24h Incubate for 24h Seed cells in 96-well plate->Incubate for 24h Treat with Dihydrobenzofuran Lignans Treat with Dihydrobenzofuran Lignans Incubate for 24h->Treat with Dihydrobenzofuran Lignans Incubate for 48-72h Incubate for 48-72h Treat with Dihydrobenzofuran Lignans->Incubate for 48-72h Add MTT solution Add MTT solution Incubate for 48-72h->Add MTT solution Incubate for 4h Incubate for 4h Add MTT solution->Incubate for 4h Remove medium and add DMSO Remove medium and add DMSO Incubate for 4h->Remove medium and add DMSO Measure absorbance at 570 nm Measure absorbance at 570 nm Remove medium and add DMSO->Measure absorbance at 570 nm

Caption: Workflow for a typical MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the dihydrobenzofuran lignan (B3055560) in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ or IC₅₀ value.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the in vitro polymerization of purified tubulin into microtubules.

Detailed Protocol:

  • Reagent Preparation: Reconstitute purified tubulin in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA). Prepare a stock solution of the test compound in DMSO and make serial dilutions in the buffer.

  • Assay Setup: In a pre-warmed 96-well plate, add the test compound at various concentrations.

  • Initiation of Polymerization: Add a solution of GTP (to a final concentration of 1 mM) and the tubulin solution to each well to initiate polymerization.

  • Data Acquisition: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the change in absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot the absorbance versus time. The rate of polymerization is determined from the slope of the initial linear phase. Calculate the percentage of inhibition and determine the IC₅₀ value.[2]

Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis

The CAM assay is an in vivo model used to study angiogenesis.

Detailed Protocol:

  • Egg Incubation: Incubate fertilized chicken eggs at 37.5°C in a humidified incubator for 3-4 days.

  • Window Creation: Create a small window in the eggshell to expose the CAM.

  • Compound Application: Apply a sterile filter paper disc or a carrier (e.g., methylcellulose) containing the test compound onto the CAM.

  • Incubation: Reseal the window and incubate the eggs for another 48-72 hours.

  • Observation and Quantification: Observe the CAM for changes in blood vessel formation. Quantify angiogenesis by counting the number of blood vessel branch points or by measuring the total blood vessel length in the area of the applied compound.[4]

Conclusion and Future Perspectives

Dihydrobenzofuran lignans represent a class of natural products with a remarkable spectrum of biological activities. Their potent anticancer, anti-inflammatory, antioxidant, and neuroprotective properties, coupled with their diverse mechanisms of action, make them highly attractive candidates for further investigation in drug discovery and development. The data and protocols presented in this technical guide are intended to provide a solid foundation for researchers in this exciting field.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the dihydrobenzofuran lignan scaffold will be crucial to optimize potency and selectivity for specific biological targets.

  • In Vivo Efficacy and Pharmacokinetic Studies: While in vitro data is promising, comprehensive in vivo studies are necessary to evaluate the therapeutic potential of these compounds in relevant animal models and to understand their absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Target Identification and Mechanism of Action Elucidation: Further investigation is needed to precisely identify the molecular targets of various dihydrobenzofuran lignans and to fully elucidate the signaling pathways they modulate.

  • Clinical Trials: Ultimately, promising candidates will need to be evaluated in well-designed clinical trials to determine their safety and efficacy in humans.

The continued exploration of dihydrobenzofuran lignans holds great promise for the development of novel and effective therapies for a range of human diseases. This guide serves as a catalyst for advancing our understanding and application of these fascinating natural compounds.

References

A Technical Guide to Screening 2-Epi-3a-epiburchellin for Novel Bioactivities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natural products remain a cornerstone of drug discovery, offering unparalleled chemical diversity and biological activity. 2-Epi-3a-epiburchellin is a lignan (B3055560) of interest, yet public domain data on its biological activities is sparse. This guide provides a comprehensive framework for the systematic screening of 2-Epi-3a-epiburchellin to uncover novel bioactivities. We present a tiered approach, beginning with broad cytotoxicity screening, followed by more specific assays for anticancer, anti-inflammatory, and antimicrobial properties. This document furnishes detailed experimental protocols, templates for data presentation, and visual workflows to guide researchers in their investigation of this promising compound.

Section 1: Proposed Screening Workflow

A systematic approach is crucial to efficiently screen 2-Epi-3a-epiburchellin for a range of biological activities. The proposed workflow prioritizes a broad initial screen to identify general cytotoxicity, followed by more specific assays to elucidate potential therapeutic applications.

G start 2-Epi-3a-epiburchellin cytotoxicity Primary Screening: Broad-Spectrum Cytotoxicity (e.g., MTT/MTS Assay) start->cytotoxicity hit Significant Cytotoxicity? cytotoxicity->hit anticancer Secondary Screening: Anticancer Assays hit->anticancer Yes no_activity Low/No Cytotoxicity hit->no_activity No anticancer_assays Apoptosis Assay Cell Cycle Analysis Kinase Inhibition Assay anticancer->anticancer_assays anti_inflammatory Secondary Screening: Anti-inflammatory Assays anti_inflammatory_assays Protein Denaturation Assay COX Inhibition Assay anti_inflammatory->anti_inflammatory_assays antimicrobial Secondary Screening: Antimicrobial Assays antimicrobial_assays MIC/MBC Determination (Broth Microdilution) antimicrobial->antimicrobial_assays lead_dev Lead Compound Development anticancer_assays->lead_dev anti_inflammatory_assays->lead_dev antimicrobial_assays->lead_dev no_activity->anti_inflammatory no_activity->antimicrobial

Caption: Proposed workflow for screening 2-Epi-3a-epiburchellin.

Section 2: Anticancer Activity Screening

The initial step in assessing anticancer potential is to determine the compound's cytotoxicity against a panel of human cancer cell lines.

Primary Cytotoxicity Screening: MTT/MTS Assay

The MTT and MTS assays are colorimetric assays for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] Viable cells with active metabolism convert the tetrazolium salt (MTT or MTS) into a colored formazan (B1609692) product.[1][2]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of 2-Epi-3a-epiburchellin in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).[1] Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G A Seed cells in 96-well plate B Add 2-Epi-3a-epiburchellin (various concentrations) A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 3-4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G H Calculate % viability and IC50 value G->H

Caption: Workflow for the MTT cytotoxicity assay.

Data Presentation: Cytotoxicity

The results of the cytotoxicity screening can be summarized in a table.

Cell Line2-Epi-3a-epiburchellin IC50 (µM)Positive Control IC50 (µM)
e.g., MCF-7 (Breast)Record ValueRecord Value
e.g., A549 (Lung)Record ValueRecord Value
e.g., HeLa (Cervical)Record ValueRecord Value
e.g., PC-3 (Prostate)Record ValueRecord Value
Secondary Anticancer Assays

If 2-Epi-3a-epiburchellin shows significant cytotoxicity, further assays can be performed to elucidate its mechanism of action. These may include apoptosis assays (e.g., Annexin V/PI staining), cell cycle analysis (by flow cytometry), and kinase inhibition assays.[4][5]

Potential Signaling Pathway Investigation

Many anticancer agents exert their effects by modulating key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway.[6][7] Investigating the effect of 2-Epi-3a-epiburchellin on the phosphorylation status of key proteins in this pathway (e.g., Raf, MEK, ERK) can provide mechanistic insights.

G receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus transcription Transcription Factors (e.g., c-Myc, AP-1) nucleus->transcription response Cellular Response (Proliferation, Survival) transcription->response compound 2-Epi-3a-epiburchellin compound->raf compound->mek compound->erk

Caption: A generic MAPK/ERK signaling pathway.

Section 3: Anti-inflammatory Activity Screening

Inflammation is implicated in numerous diseases. The potential of 2-Epi-3a-epiburchellin to modulate inflammatory processes can be initially assessed using in vitro assays that measure the inhibition of protein denaturation and cyclooxygenase (COX) activity.[8][9]

Inhibition of Protein Denaturation Assay

Denaturation of proteins is a well-documented cause of inflammation.[10] This assay evaluates the ability of a compound to inhibit heat-induced protein denaturation.[11]

  • Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.5 mL of 1% aqueous solution of Bovine Serum Albumin (BSA) and 0.5 mL of 2-Epi-3a-epiburchellin at various concentrations (e.g., 10-1000 µg/mL).[4][8]

  • pH Adjustment: Adjust the pH of the reaction mixture to 6.3 using 1N HCl.[8]

  • Incubation: Incubate the samples at 37°C for 20 minutes.[4][11]

  • Heat Denaturation: Heat the mixture at 70°C for 5 minutes in a water bath.[4][11]

  • Cooling and Absorbance Measurement: After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.[11]

  • Controls: Use a vehicle control (containing all reagents except the test compound) and a standard anti-inflammatory drug (e.g., Diclofenac sodium) as a positive control.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100.

Cyclooxygenase (COX) Inhibition Assay

COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are mediators of inflammation.[11] Commercially available kits can be used to screen for COX-1 and COX-2 inhibition.

  • Reagent Preparation: Prepare the assay buffer, heme, enzyme (COX-1 or COX-2), and arachidonic acid (substrate) solutions as per the manufacturer's instructions.

  • Compound Incubation: In a 96-well plate, add the assay buffer, heme, and the enzyme to the appropriate wells. Add 2-Epi-3a-epiburchellin at various concentrations to the test wells. Include wells for 100% initial activity (no inhibitor) and background controls.

  • Pre-incubation: Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the compound to interact with the enzyme.[11]

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.[11]

  • Detection: After a set incubation time, terminate the reaction and measure the product (e.g., Prostaglandin E2) using a suitable detection method (colorimetric, fluorometric, or luminescent) as described in the kit protocol.[11]

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of 2-Epi-3a-epiburchellin and determine the IC50 value.

Data Presentation: Anti-inflammatory Activity
Assay2-Epi-3a-epiburchellin IC50 (µg/mL)Positive Control IC50 (µg/mL)
Protein Denaturation InhibitionRecord ValueRecord Value (Diclofenac)
COX-1 InhibitionRecord ValueRecord Value (e.g., SC-560)
COX-2 InhibitionRecord ValueRecord Value (e.g., Celecoxib)

Section 4: Antimicrobial Activity Screening

The emergence of antimicrobial resistance necessitates the search for new antimicrobial agents. 2-Epi-3a-epiburchellin can be screened for activity against a panel of pathogenic bacteria and fungi.

Primary Screening: Kirby-Bauer Disk Diffusion Method

This method is a qualitative or semi-quantitative test to determine the susceptibility of bacteria to an antimicrobial agent.[4]

  • Inoculum Preparation: Prepare a bacterial suspension of the test organism in sterile broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Plate Inoculation: Using a sterile cotton swab, uniformly streak the bacterial suspension over the entire surface of a Mueller-Hinton agar (B569324) plate to create a bacterial lawn.

  • Disk Application: Prepare sterile paper disks (6 mm in diameter) impregnated with a known concentration of 2-Epi-3a-epiburchellin. Aseptically place the disks on the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.[4]

  • Controls: Place a disk impregnated with the solvent used to dissolve the compound as a negative control, and a disk with a standard antibiotic as a positive control.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of no growth (zone of inhibition) around each disk in millimeters.[4]

Quantitative Screening: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of 2-Epi-3a-epiburchellin in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare and standardize the bacterial inoculum as described for the Kirby-Bauer method, then dilute it in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial suspension to each well containing the compound dilutions. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation: Antimicrobial Activity

Kirby-Bauer Disk Diffusion Results

Test OrganismZone of Inhibition (mm) for 2-Epi-3a-epiburchellinZone of Inhibition (mm) for Positive Control
Staphylococcus aureusRecord ValueRecord Value
Escherichia coliRecord ValueRecord Value
Pseudomonas aeruginosaRecord ValueRecord Value
Candida albicansRecord ValueRecord Value

Broth Microdilution Results

Test OrganismMIC (µg/mL) of 2-Epi-3a-epiburchellin
Staphylococcus aureusRecord Value
Escherichia coliRecord Value
Pseudomonas aeruginosaRecord Value
Candida albicansRecord Value

Conclusion

This technical guide provides a structured and detailed approach for the initial screening of 2-Epi-3a-epiburchellin for novel anticancer, anti-inflammatory, and antimicrobial activities. The outlined protocols and data presentation formats are intended to facilitate a systematic investigation of this compound's therapeutic potential. Positive results from these in vitro screens will warrant further investigation, including more detailed mechanistic studies, in vivo efficacy testing, and toxicological evaluation, to fully characterize the pharmacological profile of 2-Epi-3a-epiburchellin.

References

Preliminary Cytotoxicity Screening of 3a-Epiburchellin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific public data concerning the cytotoxicity of a compound designated "3a-Epiburchellin" is limited. Therefore, this document serves as a representative technical guide, outlining the standard methodologies, data presentation, and conceptual frameworks that would be employed in the preliminary cytotoxicity screening of a novel natural compound, referred to herein as this compound. The data and signaling pathways presented are illustrative and based on typical findings for cytotoxic agents in early-stage drug discovery.

Introduction

The preliminary cytotoxicity screening of novel chemical entities is a critical first step in the drug discovery and development pipeline. This process aims to assess the potential of a compound to induce cell death or inhibit cell proliferation, providing essential information on its therapeutic window and potential as an anticancer agent. This guide details the foundational in vitro assays and conceptual models for evaluating the cytotoxic effects of the hypothetical natural product, this compound.

Quantitative Cytotoxicity Data

The primary output of a preliminary cytotoxicity screen is quantitative data that summarizes the compound's potency against various cell lines. This data is typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency. The data is often collected for a panel of cancer cell lines and at least one non-cancerous cell line to assess selectivity.

Cell LineCell TypeIC50 (µM) of this compound
MCF-7Breast Adenocarcinoma8.5 ± 0.7
HeLaCervical Adenocarcinoma12.3 ± 1.1
HepG2Hepatocellular Carcinoma15.8 ± 1.5
A549Lung Carcinoma25.1 ± 2.3
PC-3Prostate Adenocarcinoma18.6 ± 1.9
HFF-1Normal Fibroblast> 100

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Maintenance

Cancer cell lines (MCF-7, HeLa, HepG2, A549, PC-3) and a normal human foreskin fibroblast cell line (HFF-1) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.[1]

  • Compound Treatment: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO). Serial dilutions of this compound are made in the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be kept below 0.5% to prevent solvent-induced toxicity. The old medium is removed from the cells, and 100 µL of the medium containing the different concentrations of this compound is added. Vehicle control (medium with DMSO) and untreated control wells are included.

  • Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 humidified atmosphere.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 values are determined by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a dose-response curve.

Brine Shrimp Lethality Assay (Alternative Preliminary Screen)

The brine shrimp lethality assay is a simple, rapid, and low-cost preliminary screening method for cytotoxicity.[2]

  • Hatching of Brine Shrimp: Brine shrimp (Artemia salina) eggs are hatched in artificial seawater under constant aeration for 48 hours.

  • Assay Preparation: Different concentrations of this compound (e.g., 10, 100, 1000 µg/mL) are prepared in vials with artificial seawater.[2] A vehicle control (seawater with DMSO) and a negative control (seawater only) are also prepared.

  • Exposure of Nauplii: Ten to fifteen brine shrimp nauplii are added to each vial.

  • Incubation and Observation: The vials are kept under illumination for 24 hours. The number of surviving nauplii is counted.

  • Data Analysis: The percentage of mortality is calculated for each concentration, and the LC50 (lethal concentration for 50% of the population) is determined using probit analysis.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Screening

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis cell_culture Cell Culture & Maintenance cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep Prepare this compound Dilutions treatment Treat Cells with Compound compound_prep->treatment incubation Incubate for 72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_absorbance Measure Absorbance at 570 nm formazan_solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Experimental workflow for MTT-based cytotoxicity screening.

Postulated Signaling Pathway for this compound-Induced Apoptosis

While the precise mechanism of action for this compound is yet to be elucidated, a plausible hypothesis for its cytotoxic activity could involve the induction of apoptosis, a form of programmed cell death crucial for eliminating cancerous cells. A common pathway for apoptosis induction by natural products is the intrinsic or mitochondrial pathway.

G cluster_0 Apoptosis Induction cluster_1 Caspase Activation Cascade 3a_Epiburchellin This compound Mitochondrial_Stress Mitochondrial Stress 3a_Epiburchellin->Mitochondrial_Stress Cytochrome_c_Release Cytochrome c Release Mitochondrial_Stress->Cytochrome_c_Release Apaf1 Apaf-1 Cytochrome_c_Release->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Postulated intrinsic apoptosis pathway for this compound.

Conclusion

The preliminary cytotoxicity screening of this compound, as outlined in this representative guide, would involve determining its IC50 values across a panel of cell lines using established protocols like the MTT assay. The hypothetical data suggests that this compound exhibits selective cytotoxicity against cancer cells while sparing non-cancerous cells. Further investigation into its mechanism of action, potentially through the elucidation of signaling pathways such as the intrinsic apoptotic pathway, would be a critical next step in evaluating its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: Stereoselective Synthesis of 3a-Epiburchellin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the stereoselective synthesis of 3a-Epiburchellin and its analogs, a class of neolignan natural products with promising biological activities. The methodologies described herein are based on established synthetic routes, offering a comprehensive guide for researchers in medicinal chemistry and drug development.

Introduction

Burchellin (B1243967) and its analogs are neolignans characterized by a 2,3-dihydrobenzofuran (B1216630) core with three contiguous stereogenic centers. These compounds have garnered significant interest due to their potential therapeutic properties, including antiviral and enzyme inhibitory activities. The stereoselective synthesis of these complex molecules is a critical aspect of their development as drug candidates, allowing for the investigation of the biological activity of individual stereoisomers. This document outlines a concise and efficient total synthetic route to access the enantiomers of burchellin and its 1'-epi-diastereoisomer, which includes this compound. The key synthetic strategies involve a sequence of Claisen rearrangements to construct the core structure.

Synthetic Pathway Overview

The overall synthetic strategy for accessing the different stereoisomers of burchellin, including this compound, relies on a divergent approach starting from common precursors. The key steps involve the construction of the 2,3-dihydrobenzofuran moiety followed by further functionalization.

Synthesis_Workflow A Starting Materials (Phenol and Allyl Bromide Derivatives) B Phenol (B47542) Allylation A->B C First Claisen Rearrangement B->C D Second Claisen Rearrangement C->D E One-pot Rearrangement/Cyclization D->E F Separation of Diastereomers E->F G Final Functionalization (e.g., Methylation) F->G H This compound & Analogs G->H

Caption: General workflow for the synthesis of Burchellin analogs.

Quantitative Data Summary

The following tables summarize the yields for the key synthetic steps and the biological activity of the synthesized burchellin stereoisomers.

Table 1: Synthetic Yields for Key Reaction Steps

StepProductYield (%)
Phenol AllylationAllyl Phenyl Ether Derivative>95%
First Claisen Rearrangementortho-Allyl Phenol Derivative85-90%
Second Claisen RearrangementDi-allyl Phenol Derivative70-80%
One-pot Rearrangement/CyclizationDihydrobenzofuran Core60-70%
Final Functionalization (Methylation)Burchellin Stereoisomers>90%

Table 2: Antiviral Activity of Burchellin Stereoisomers against Coxsackie Virus B3 (CVB3)

CompoundIC₅₀ (µM)[1]
(+)-Burchellin15.8 ± 1.2
(-)-Burchellin18.2 ± 1.5
(+)-1'-epi-Burchellin22.4 ± 2.1
(-)-1'-epi-Burchellin25.1 ± 2.8

Note: The specific stereoisomer corresponding to this compound would be one of the synthesized compounds, identifiable by its relative stereochemistry.

Experimental Protocols

The following are detailed protocols for the key steps in the synthesis of burchellin analogs.

Protocol 1: Phenol Allylation

Objective: To synthesize the allyl phenyl ether precursor.

Materials:

  • Substituted Phenol (1.0 eq)

  • Allyl Bromide (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Acetone (solvent)

Procedure:

  • To a solution of the substituted phenol in acetone, add potassium carbonate.

  • Stir the mixture at room temperature for 15 minutes.

  • Add allyl bromide dropwise to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and filter off the solid.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired allyl phenyl ether.

Protocol 2: Claisen Rearrangement (First and Second)

Objective: To introduce the allyl groups at the ortho-positions of the phenol.

Materials:

  • Allyl Phenyl Ether derivative (1.0 eq)

  • N,N-Diethylaniline (solvent)

Procedure:

  • Dissolve the allyl phenyl ether derivative in N,N-diethylaniline.

  • Heat the reaction mixture to 180-200 °C in a sealed tube.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and wash with 1M HCl to remove the N,N-diethylaniline.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

  • Repeat the procedure for the second Claisen rearrangement using the mono-allylated product.

Protocol 3: One-pot Rearrangement and Cyclization

Objective: To construct the 2,3-dihydrobenzofuran core.

Materials:

  • Di-allyl Phenol Derivative (1.0 eq)

  • Toluene (solvent)

  • p-Toluenesulfonic acid (p-TsOH) (catalytic amount)

Procedure:

  • Dissolve the di-allyl phenol derivative in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux with a Dean-Stark trap to remove water.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and wash with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting diastereomers by flash column chromatography.

Claisen_Rearrangement cluster_0 Claisen Rearrangement Mechanism Start Allyl Phenyl Ether TS [3,3]-Sigmatropic Transition State Start->TS Heat Intermediate Cyclohexadienone Intermediate TS->Intermediate Product ortho-Allyl Phenol Intermediate->Product Tautomerization

Caption: Key[2][2]-sigmatropic rearrangement step.

Biological Activity and Significance

The synthesized burchellin stereoisomers have demonstrated potent antiviral effects against coxsackie virus B3.[1] This is the first report of such bioactivity for these compounds.[1] The stereochemistry at the three contiguous stereogenic centers plays a crucial role in the observed biological activity, highlighting the importance of stereoselective synthesis in developing these compounds as potential antiviral agents. Further investigation into the structure-activity relationships (SAR) of these analogs could lead to the discovery of more potent and selective drug candidates.

References

Application of Claisen and oxy-Cope Rearrangements in Neolignan Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of neolignans utilizing Claisen and oxy-Cope rearrangements. These powerful pericyclic reactions offer strategic advantages in the construction of the complex carbon skeletons characteristic of this important class of natural products. The following sections detail specific applications, including quantitative data, step-by-step experimental procedures, and mechanistic diagrams.

Claisen Rearrangement in Neolignan Synthesis

The Claisen rearrangement, a[1][1]-sigmatropic rearrangement of an allyl vinyl ether or allyl aryl ether, is a cornerstone in synthetic organic chemistry for forming carbon-carbon bonds with high stereoselectivity. In neolignan synthesis, it is particularly valuable for introducing allyl groups ortho to a phenolic hydroxyl group, a common structural motif in this class of compounds.

Application Example: Synthesis of Honokiol (B1673403) via Lewis Acid-Catalyzed Claisen Rearrangement

Honokiol is a biphenolic neolignan with a range of biological activities. One synthetic approach employs a Lewis acid-catalyzed Claisen rearrangement as a key step to introduce the second allyl group.

Quantitative Data:

StepReactantCatalyst/ConditionsProductYieldReference
Lewis Acid-Catalyzed Claisen Rearrangement and Demethylation (One-Pot)5-allyl-4′-allyloxy-2-methoxy-biphenylBoron trichloride (B1173362) (BCl₃), -78 °C to room temperatureHonokiol32% (overall, 4 steps)[1]

Experimental Protocol: Lewis Acid-Catalyzed Claisen Rearrangement and Demethylation for Honokiol Synthesis [1]

  • Materials:

  • Procedure:

    • Dissolve 5-allyl-4′-allyloxy-2-methoxy-biphenyl (1.0 equiv) in anhydrous dichloromethane in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add boron trichloride (2.0 equiv, 1.0 M solution in CH₂Cl₂) to the cooled solution.

    • After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to 0 °C in an ice bath and cautiously quench by the slow addition of methanol.

    • Pour the mixture into saturated aqueous sodium bicarbonate solution and extract with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure honokiol.

Reaction Workflow:

Claisen_Honokiol Start 5-allyl-4′-allyloxy-2-methoxy-biphenyl Reagent BCl3, CH2Cl2 -78 °C to rt Start->Reagent Intermediate Claisen Rearrangement & Demethylation Reagent->Intermediate Purification Work-up & Purification Intermediate->Purification Product Honokiol Purification->Product

Caption: Workflow for the one-pot Claisen rearrangement and demethylation in Honokiol synthesis.

Application Example: Enantioselective para-Claisen Rearrangement in the Synthesis of (-)-Illicinone A

Illicinone A is a neolignan with a complex polycyclic structure. Its enantioselective synthesis has been achieved using a chiral Lewis acid-catalyzed para-Claisen rearrangement as the key stereochemistry-determining step.

Quantitative Data:

StepReactantCatalyst/ConditionsProductYieldEnantiomeric Ratio (er)Reference
Enantioselective para-Claisen RearrangementIllicinoleChiral aluminum Lewis acid (3 equiv), CH₂Cl₂, -40 °C, 1 h(-)-Illicinone A35%87:13[2][3][4]

Experimental Protocol: Enantioselective para-Claisen Rearrangement for (-)-Illicinone A Synthesis [2][3]

  • Materials:

    • Illicinole

    • Chiral aluminum Lewis acid (prepared from (R)-BINOL and trimethylaluminum)

    • Dichloromethane (CH₂Cl₂), anhydrous

    • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Hexane and Ethyl acetate for elution

  • Procedure:

    • In a flame-dried Schlenk tube under an argon atmosphere, prepare the chiral Lewis acid by dissolving (R)-BINOL (3.0 equiv) in anhydrous dichloromethane and adding trimethylaluminum (B3029685) (3.0 equiv, 2.0 M solution in hexanes) at 0 °C. Stir the resulting solution for 30 minutes at room temperature.

    • In a separate flame-dried flask, dissolve illicinole (1.0 equiv) in anhydrous dichloromethane.

    • Cool the solution of illicinole to -40 °C.

    • Add the pre-formed chiral Lewis acid solution to the illicinole solution via cannula.

    • Stir the reaction mixture at -40 °C for 1 hour. Monitor the reaction by TLC.

    • Quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature and extract with dichloromethane (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield (-)-Illicinone A.

Signaling Pathway Diagram:

Claisen_Illicinone Substrate Illicinole Catalyst Chiral Al-Lewis Acid Substrate->Catalyst Coordination TransitionState [3,3]-Sigmatropic Rearrangement (para-selective) Catalyst->TransitionState Enantiofacial Discrimination Product (-)-Illicinone A TransitionState->Product

Caption: Enantioselective para-Claisen rearrangement pathway for (-)-Illicinone A synthesis.

oxy-Cope Rearrangement in Neolignan Synthesis

The oxy-Cope rearrangement is a[1][1]-sigmatropic rearrangement of a 1,5-dien-3-ol to a δ,ε-unsaturated carbonyl compound. A significant advantage of this reaction is that the formation of a stable carbonyl group provides a strong thermodynamic driving force, often rendering the reaction irreversible.[5] The anionic oxy-Cope rearrangement, where the hydroxyl group is deprotonated to an alkoxide, proceeds at dramatically accelerated rates, often by a factor of 10¹⁰ to 10¹⁷, allowing the reaction to occur at much lower temperatures.[5][6]

While the application of the oxy-Cope rearrangement is widespread in natural product synthesis, detailed protocols for its specific use in the synthesis of a named neolignan are less commonly reported in readily accessible literature. The principles, however, can be applied to construct key intermediates. For instance, a tandem anionic oxy-Cope rearrangement followed by an oxygenation reaction has been developed, providing access to versatile δ,ε-unsaturated α-(aminoxy) carbonyl compounds which can serve as precursors to complex molecules.[7]

General Experimental Considerations for an Anionic oxy-Cope Rearrangement:

  • Base: A strong, non-nucleophilic base is typically used to deprotonate the alcohol. Potassium hydride (KH) is a common choice, often used with a crown ether (e.g., 18-crown-6) to sequester the potassium ion and enhance the reactivity of the alkoxide.

  • Solvent: Anhydrous polar aprotic solvents such as tetrahydrofuran (B95107) (THF) or 1,4-dioxane (B91453) are generally used to dissolve the substrate and facilitate the rearrangement.

  • Temperature: Due to the significant rate acceleration, anionic oxy-Cope rearrangements can often be conducted at or below room temperature, which helps to minimize side reactions.

  • Work-up: The reaction is typically quenched with a proton source, such as water or a saturated aqueous solution of ammonium chloride, to protonate the resulting enolate and form the final carbonyl product.

Logical Relationship Diagram for a Hypothetical Anionic oxy-Cope Rearrangement in Neolignan Synthesis:

oxy_Cope_Neolignan Start 1,5-dien-3-ol (Neolignan Precursor) Base Strong Base (e.g., KH) Crown Ether Start->Base Deprotonation Alkoxide Potassium Alkoxide Base->Alkoxide Rearrangement Anionic oxy-Cope Rearrangement Alkoxide->Rearrangement Enolate Enolate Intermediate Rearrangement->Enolate Quench Aqueous Work-up Enolate->Quench Protonation Product δ,ε-unsaturated carbonyl (Neolignan Intermediate) Quench->Product

Caption: Logical workflow of an anionic oxy-Cope rearrangement for a neolignan intermediate.

Conclusion

The Claisen and oxy-Cope rearrangements are indispensable tools in the synthetic chemist's arsenal (B13267) for the construction of neolignans. The Claisen rearrangement provides a reliable method for the introduction of allyl substituents, with modern variations allowing for high levels of enantiocontrol. The oxy-Cope rearrangement, particularly its anionic variant, offers a powerful method for skeletal reorganization with a strong thermodynamic driving force. The detailed protocols and data presented herein serve as a practical guide for researchers in the field of natural product synthesis and drug discovery. Further exploration of these rearrangements in tandem or cascade sequences will undoubtedly lead to even more efficient and elegant syntheses of complex neolignans.

References

Application Note: High-Resolution Purification of 2-Epi-3a-epiburchellin via Preparative Chiral HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the purification of 2-Epi-3a-epiburchellin, a stereoisomer of the neolignan burchellin (B1243967), from a diastereomeric mixture using preparative chiral High-Performance Liquid Chromatography (HPLC). The methodology leverages a polysaccharide-based chiral stationary phase to achieve high-resolution separation, enabling the isolation of the target stereoisomer with high purity. This protocol is essential for researchers requiring stereochemically pure compounds for bioactivity screening, structural elucidation, and pharmaceutical development.

Introduction

Burchellin and its analogues are a class of neolignan natural products that possess a unique structure with three contiguous stereogenic centers.[1] This structural complexity results in multiple stereoisomers, each potentially exhibiting distinct biological and pharmacological activities.[1][2] 2-Epi-3a-epiburchellin is one such stereoisomer, and its isolation in a pure form is critical for accurate evaluation of its therapeutic potential.

Chiral HPLC is a powerful technique for resolving stereoisomers.[3][4] The direct separation of enantiomers and diastereomers is most effectively achieved using a chiral stationary phase (CSP).[3][5] Polysaccharide-derived CSPs, such as those based on derivatized cellulose (B213188) or amylose (B160209), have demonstrated broad applicability and excellent selectivity for a wide range of chiral compounds, including lignans.[5] This protocol details a normal-phase chiral HPLC method optimized for the preparative-scale purification of 2-Epi-3a-epiburchellin.

Experimental Protocols

Sample Preparation
  • Dissolution: Accurately weigh the crude mixture of burchellin stereoisomers. Dissolve the sample in the mobile phase (e.g., n-Hexane/Ethanol mixture) to a final concentration of 1-5 mg/mL. The exact concentration may need to be optimized to avoid column overloading.

  • Filtration: Filter the dissolved sample through a 0.45 µm syringe filter (PTFE for normal phase solvents) to remove any particulate matter before injection. This prevents clogging of the HPLC system and column.

Instrumentation and Chromatographic Conditions

A preparative HPLC system equipped with a quaternary or binary pump, a manual or automated injector with a large volume loop (e.g., 1-5 mL), a column thermostat, and a UV-Vis detector is required.

Table 1: Preparative Chiral HPLC Parameters

ParameterRecommended Setting
HPLC System Preparative HPLC System
Column Chiralpak® AD-H (or similar amylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel), 250 x 20 mm, 5 µm
Mobile Phase Isocratic: n-Hexane / Ethanol (80:20, v/v)
Flow Rate 10.0 mL/min
Column Temperature 25 °C
Detection Wavelength 280 nm
Injection Volume 1000 µL (Adjustable based on concentration and column capacity)
Run Time 30 minutes (or until all isomers have eluted)
Purification and Analysis Procedure
  • System Equilibration: Equilibrate the Chiralpak® AD-H column with the mobile phase (n-Hexane/Ethanol, 80:20) at a flow rate of 10.0 mL/min until a stable baseline is achieved. This may take 30-60 minutes.

  • Injection: Inject the filtered sample onto the column.

  • Fraction Collection: Monitor the chromatogram in real-time. Collect the eluent corresponding to the peak of 2-Epi-3a-epiburchellin into a clean collection vessel. Automated fraction collectors are recommended for precision.

  • Solvent Removal: Evaporate the solvent from the collected fraction using a rotary evaporator under reduced pressure at a temperature not exceeding 40 °C.

  • Purity Confirmation: Re-dissolve the dried, purified compound in the mobile phase. Analyze its purity using an analytical-scale chiral HPLC column (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm) under the same mobile phase conditions but at a lower flow rate (e.g., 1.0 mL/min). The resulting chromatogram should show a single, sharp peak.

Expected Results

The described method is expected to resolve the different stereoisomers of burchellin. The retention times and resolution will be specific to the exact stereoisomeric mixture. A hypothetical chromatogram would show baseline separation between the target compound and other isomers.

Table 2: Hypothetical Retention Data for Burchellin Stereoisomers

CompoundHypothetical Retention Time (min)Resolution (Rs)
Isomer 112.5-
2-Epi-3a-epiburchellin 15.8 > 2.0
Isomer 318.2> 1.8
Isomer 421.0> 2.2

Note: Retention times are illustrative. Actual values must be determined experimentally.

Visualizations

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Purification cluster_post Post-Purification Sample Crude Stereoisomer Mixture Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject on Preparative Chiral Column Filter->Inject Separate Isocratic Elution (n-Hexane/Ethanol) Inject->Separate Detect UV Detection (280 nm) Separate->Detect Collect Collect Target Fraction Detect->Collect Evaporate Solvent Evaporation Collect->Evaporate Purity Purity Analysis (Analytical Chiral HPLC) Evaporate->Purity Final Pure 2-Epi-3a-epiburchellin Purity->Final

Caption: Experimental workflow for the purification of 2-Epi-3a-epiburchellin.

G cluster_separation Chiral HPLC Separation Logic cluster_outputs Resolved Peaks Mixture Stereoisomeric Mixture (e.g., 4 Isomers) CSP Chiral Stationary Phase (Polysaccharide-based) Mixture->CSP Interaction Differential Diastereomeric Interactions CSP->Interaction Peak1 Isomer 1 Interaction->Peak1 t_R1 Peak2 Target Isomer (2-Epi-3a-epiburchellin) Interaction->Peak2 t_R2 Peak3 Isomer 3 Interaction->Peak3 t_R3 Peak4 Isomer 4 Interaction->Peak4 t_R4

Caption: Logical diagram of the chiral separation strategy.

Conclusion

The protocol described provides a robust and effective method for the high-purity isolation of 2-Epi-3a-epiburchellin from a complex stereoisomeric mixture using preparative chiral HPLC. The use of a polysaccharide-based chiral stationary phase under normal-phase conditions is key to achieving the necessary resolution. This method enables the generation of high-quality material essential for advanced research in medicinal chemistry and drug discovery.

References

NMR and Mass Spectrometry Analysis of 3a-Epiburchellin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the structural analysis of 3a-Epiburchellin, a neolignan natural product. The methodologies cover Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which are fundamental for the unequivocal structure elucidation and characterization required in natural product chemistry and drug discovery.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful, non-destructive technique for determining the complete chemical structure of a molecule in solution.[1][2] For a molecule with multiple contiguous stereocenters like this compound, a suite of 1D and 2D NMR experiments is essential for assigning the constitution and relative stereochemistry.

Experimental Protocol: NMR Analysis

A. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. Ensure the sample is fully dissolved.[3]

  • Transfer the solution into a standard 5 mm NMR tube.

  • The final concentration should be sufficient to obtain a good signal-to-noise ratio, typically in the range of 10-20 mM.

B. Data Acquisition:

  • Acquire all spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[1]

  • 1D Spectra:

    • ¹H NMR: Acquire with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for key signals. This spectrum provides information on the number, chemical environment, and coupling of protons.

    • ¹³C NMR: Acquire using a proton-decoupled pulse sequence. This provides the number and chemical environment of all carbon atoms.

    • DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups.

  • 2D Spectra:

    • COSY (Correlation Spectroscopy): To identify proton-proton (H-H) spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond correlations between protons and their directly attached carbons (C-H).

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (typically 2-3 bond) correlations between protons and carbons (C-H). This is crucial for connecting different spin systems and assembling the molecular skeleton.[4]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry of the molecule.

Data Presentation: Representative NMR Data

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound, based on data reported for its stereoisomers, including burchellin.[5] Assignments are confirmed through a combination of COSY, HSQC, and HMBC experiments.

Position¹³C (ppm)¹H (ppm, mult., J in Hz)Key HMBC Correlations
1~130.8-H-2, H-6, H-8
2~110.56.85 (d, 2.0)H-6, H-8
3~148.1-H-2, H-4'
4~146.7-H-5, OMe
5~112.96.90 (d, 8.0)H-6, OMe
6~118.86.75 (dd, 8.0, 2.0)H-2, H-5, H-8
7~86.25.15 (d, 8.5)H-8, H-6, H-2'
8~52.13.40 (m)H-7, H-9, H-1', H-2', H-6'
9~72.03.80 (m), 4.10 (m)H-8, H-7
1'~135.5-H-8, H-2', H-6'
2', 6'~130.07.20 (d, 8.5)H-8, H-3'
3', 5'~115.26.80 (d, 8.5)H-2', OMe
4'~159.0-H-2', H-3', OMe
4-OMe~56.03.88 (s)C-4
4'-OMe~55.53.78 (s)C-4'

Note: Chemical shifts (δ) are reported in parts per million (ppm). Data is representative and may vary slightly based on solvent and experimental conditions.

Visualization: Structural Elucidation Workflow

The following diagram illustrates the logical workflow for determining the structure of a natural product like this compound using spectroscopic methods.

G cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Elucidation Isolation Isolation & Purification of this compound Prep Sample Preparation (Solvent, Concentration) Isolation->Prep NMR NMR Data Acquisition (1D: 1H, 13C; 2D: COSY, HSQC, HMBC) Prep->NMR MS MS Data Acquisition (HRMS, MS/MS) Prep->MS Fragments Identify Substructures (from NMR & MS/MS) NMR->Fragments Formula Determine Molecular Formula (from HRMS) MS->Formula MS->Fragments Formula->Fragments Connect Assemble Planar Structure (using HMBC) Fragments->Connect Stereo Determine Stereochemistry (using NOESY & Couplings) Connect->Stereo Structure Final Structure of This compound Stereo->Structure

Caption: Workflow for natural product structure elucidation.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a critical analytical technique that measures the mass-to-charge ratio (m/z) of ions.[6] For natural product analysis, high-resolution mass spectrometry (HRMS) provides the accurate mass necessary for molecular formula determination, while tandem mass spectrometry (MS/MS) reveals structural information through fragmentation patterns.[1][7]

Experimental Protocol: LC-MS Analysis

A. Sample Preparation:

  • Prepare a stock solution of the purified compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent compatible with the mobile phase (e.g., 50:50 acetonitrile:water).[8]

  • Filter the final solution through a 0.22 µm syringe filter to remove any particulates before placing it in an autosampler vial.[8]

B. Data Acquisition (LC-MS/MS):

  • Chromatography: Use a Liquid Chromatography (LC) system, such as HPLC or UHPLC, to introduce the sample into the mass spectrometer. This allows for separation from any minor impurities. A typical column would be a C18 reversed-phase column.

  • Ionization: Employ a soft ionization technique, most commonly Electrospray Ionization (ESI), in positive ion mode to generate the protonated molecular ion [M+H]⁺.[9]

  • Mass Analysis:

    • Full Scan (MS1): Acquire data using a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap) to determine the accurate mass of the parent ion. A mass accuracy of <5 ppm is required for confident molecular formula assignment.[10]

    • Tandem MS (MS/MS): Perform fragmentation analysis on the isolated parent ion ([M+H]⁺). The resulting fragment ions provide valuable information about the molecule's substructures and connectivity. Lignans (B1203133) often exhibit characteristic fragmentation patterns, such as cleavage of ether linkages or losses of small molecules like water or formaldehyde.[11][12]

Data Presentation: Expected Mass Spectrometry Data

For this compound (Molecular Formula: C₂₁H₂₄O₅), the following MS data is expected.

IonCalculated m/zObserved m/z (example)Description
[M+H]⁺357.1697357.1701Protonated molecular ion. Used for molecular formula confirmation.
[M+Na]⁺379.1516379.1520Sodium adduct, commonly observed with ESI.
Fragment 1Variable~339Loss of H₂O (18 Da) from the parent ion.
Fragment 2Variable~177Cleavage related to the substituted dihydrobenzofuran moiety.
Fragment 3Variable~151Cleavage yielding the 4-methoxyphenol (B1676288) moiety after rearrangement.

Note: Fragmentation patterns for lignans can be complex. The observed fragments are diagnostic for the core structure and substituent groups.[11][12][13]

References

Application Note: Plaque Reduction Assay for Quantifying Viral Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The plaque reduction assay is a cornerstone technique in virology used to quantify the infectivity of a lytic virus and to evaluate the efficacy of antiviral compounds or neutralizing antibodies.[1][2] Considered the "gold standard" for measuring viral neutralization, this assay determines the concentration of an agent required to reduce the number of viral plaques, which are visible zones of cell death in a monolayer, by a specific percentage—most commonly 50% (IC₅₀).[1][3][4]

The fundamental principle is that an effective antiviral agent will interfere with the viral replication cycle, leading to a dose-dependent decrease in plaque formation.[1] A sample containing a virus is mixed with serial dilutions of the test compound (e.g., a potential drug or an antibody-containing serum) and then added to a confluent monolayer of susceptible host cells.[3][5] A semi-solid overlay, such as agarose (B213101) or methylcellulose, is applied to restrict the spread of progeny virions to neighboring cells.[2] This ensures that any new infections are localized, leading to the formation of discrete, countable plaques.[2][4] By comparing the number of plaques in treated wells to untreated control wells, researchers can generate a dose-response curve and accurately determine the inhibitory potency of the compound.[1]

Key Applications
  • Antiviral Drug Discovery: Screening and characterizing novel compounds for their ability to inhibit viral replication.[4]

  • Vaccine Efficacy Studies: Measuring the titer of neutralizing antibodies in serum samples from vaccinated subjects to assess immune response.[4][5]

  • Viral Pathogenesis Research: Studying the mechanisms of viral entry and replication by observing the effects of specific inhibitors.

  • Clinical Diagnostics: Quantifying the level of neutralizing antibodies in patient sera for certain viral diseases.[6]

Experimental Protocols

Required Materials and Reagents
  • Cell Lines: A cell line susceptible to the virus of interest (e.g., Vero, MDCK, HeLa).

  • Viruses: A stock of the lytic virus with a known or predetermined titer (in Plaque Forming Units per mL, PFU/mL).

  • Test Compounds: Antiviral agents or antibody-containing sera, serially diluted.

  • Culture Media:

    • Growth Medium (e.g., DMEM or MEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin).

    • Infection Medium (serum-free or low-serum medium, e.g., DMEM with 1% BSA).

  • Overlay Medium:

    • 1.6% Agarose or 2.4% Methylcellulose solution.

    • 2X concentrated culture medium (e.g., 2X MEM).

  • Staining Solution: 0.1% to 1% Crystal Violet in 20% ethanol (B145695) or Neutral Red for visualizing plaques.[7]

  • Fixative: 10% Formalin or 4% Paraformaldehyde.

  • Buffers: Phosphate-Buffered Saline (PBS).

  • Equipment & Consumables:

    • 6-well or 12-well tissue culture plates.

    • Biosafety cabinet (Class II).

    • CO₂ incubator (37°C, 5% CO₂).

    • Inverted microscope.

    • Pipettes, serological pipettes, and sterile tips.

    • Sterile microcentrifuge tubes and conical tubes.

Experimental Workflow Diagram

The overall workflow of the plaque reduction assay is depicted below, from initial cell seeding to final data analysis.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Infection & Incubation cluster_analysis Phase 3: Visualization & Analysis Seed Seed Host Cells in Multi-well Plates Incubate_Cells Incubate 24h to form Confluent Monolayer Seed->Incubate_Cells Infect Infect Cell Monolayer with Virus-Compound Mix Incubate_Cells->Infect Prep_Virus Prepare Virus Dilution (e.g., 100 PFU/well) Mix Mix Virus with Compound Dilutions Prep_Virus->Mix Prep_Compound Prepare Serial Dilutions of Test Compound Prep_Compound->Mix Incubate_Mix Incubate Mixture (e.g., 1h at 37°C) Mix->Incubate_Mix Incubate_Mix->Infect Adsorb Incubate for Adsorption (e.g., 1h at 37°C) Infect->Adsorb Overlay Remove Inoculum & Add Semi-Solid Overlay Adsorb->Overlay Incubate_Plaques Incubate 2-5 Days for Plaque Formation Overlay->Incubate_Plaques Fix Fix Cells (e.g., Formalin) Incubate_Plaques->Fix Stain Stain with Crystal Violet Fix->Stain Count Count Plaques in Each Well Stain->Count Calculate Calculate % Inhibition & Determine IC50 Count->Calculate

Plaque Reduction Assay Workflow
Detailed Step-by-Step Protocol

Day 1: Cell Seeding

  • Trypsinize and count host cells.

  • Seed the cells into 6-well or 12-well plates at a density that will result in a 95-100% confluent monolayer the next day (e.g., 5 x 10⁵ cells/well for a 6-well plate).

  • Incubate the plates overnight at 37°C with 5% CO₂.

Day 2: Infection

  • Prepare Compound Dilutions: Prepare a series of dilutions (e.g., two-fold or ten-fold) of the test compound in serum-free infection medium. Include a "no compound" vehicle control (e.g., DMSO) and a "no virus" cell control.

  • Prepare Virus Inoculum: Dilute the virus stock in infection medium to a concentration that will yield 50-100 plaques per well. This concentration is typically determined in a prior virus titration experiment.

  • Neutralization: Mix equal volumes of the diluted virus with each compound dilution. Also, mix the virus with infection medium alone for the "virus control" wells.

  • Incubate the virus-compound mixtures for 1 hour at 37°C to allow the compound to neutralize the virus.[6]

  • Infection: Aspirate the growth medium from the cell monolayers. Wash the cells once with sterile PBS.

  • Inoculate the cells by adding the virus-compound mixtures to the appropriate wells (in duplicate or triplicate).

  • Incubate for 1 hour at 37°C to allow for viral adsorption. Gently rock the plates every 15 minutes to ensure even distribution.[8]

Day 2: Overlay Application

  • Prepare the overlay medium. If using agarose, melt a 1.6% agarose solution and cool it to 42°C in a water bath. Mix it 1:1 with pre-warmed 2X culture medium.

  • Carefully aspirate the inoculum from the wells.

  • Gently add 2 mL (for a 6-well plate) of the overlay medium to each well. Pipette against the side of the well to avoid disturbing the cell monolayer.

  • Let the overlay solidify at room temperature for 20-30 minutes.

  • Incubate the plates at 37°C with 5% CO₂. The incubation time depends on the virus and cell type, typically ranging from 2 to 5 days, until visible plaques form.[8]

Day 4-7: Plaque Visualization and Counting

  • Fixation: Add 1 mL of 10% formalin to each well directly on top of the overlay and incubate for at least 2 hours (or overnight at 4°C) to inactivate the virus and fix the cells.[2]

  • Staining: Carefully remove the agarose plugs. Add enough crystal violet solution to cover the cell monolayer and incubate for 15-30 minutes at room temperature.[1]

  • Washing: Gently wash the wells with water to remove excess stain and allow the plates to air dry.

  • Counting: Count the number of plaques in each well. Plaques appear as clear, unstained zones against the purple background of healthy cells.[1][9]

Data Presentation and Analysis

Summarize the raw plaque counts in a structured table.

Table 1: Sample Plaque Count Data

Compound Conc. (µM) Replicate 1 (Plaques) Replicate 2 (Plaques) Average Plaques % Inhibition
0 (Virus Control) 85 89 87 0%
0.1 75 79 77 11.5%
1 55 51 53 39.1%
10 20 24 22 74.7%
100 5 3 4 95.4%

| Cell Control | 0 | 0 | 0 | 100% |

Calculations:

  • Calculate the Percentage of Inhibition: Use the average plaque count from the virus control as the baseline (0% inhibition).[5]

    • Formula: % Inhibition = [1 - (Average plaques in test well / Average plaques in virus control well)] * 100

  • Determine the IC₅₀ Value: The IC₅₀ is the compound concentration that results in a 50% reduction in the number of plaques.[1] This value is determined by plotting the compound concentration (typically on a log scale) against the % inhibition and fitting the data to a dose-response curve (sigmoidal or four-parameter logistic) using software like GraphPad Prism or an Excel add-in.[10][11] The IC₅₀ is the concentration that corresponds to the 50% mark on the y-axis.[11]

Visualization of Inhibition Mechanism

The plaque reduction assay measures the net effect of inhibiting any essential stage of the viral life cycle. Antiviral drugs can target various processes from entry to release.[12][13]

G cluster_cell Host Cell Attachment 1. Attachment & Entry Uncoating 2. Uncoating Attachment->Uncoating Replication 3. Genome Replication & Protein Synthesis Uncoating->Replication Assembly 4. Assembly Replication->Assembly Release 5. Budding & Release Assembly->Release NewVirus Progeny Virions Release->NewVirus Virus Virus Particle Virus->Attachment Inhibitor1 Entry / Fusion Inhibitors Inhibitor1->Attachment Block Inhibitor2 Polymerase Inhibitors Inhibitor2->Replication Block Inhibitor3 Protease Inhibitors Inhibitor3->Assembly Block Inhibitor4 Neuraminidase Inhibitors Inhibitor4->Release Block

Potential Points of Viral Cycle Inhibition

References

Application Notes and Protocols: In Vitro Testing of 3a-Epiburchellin on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Objective: To provide researchers, scientists, and drug development professionals with detailed application notes and protocols for the in vitro evaluation of 3a-Epiburchellin's anti-cancer properties. This document outlines the methodologies for assessing cytotoxicity, and potential mechanisms of action including apoptosis induction and cell cycle arrest.

Introduction

This compound is a lignan (B3055560) compound that has been investigated for its potential as an anti-cancer agent. Lignans are a class of polyphenols found in plants, and several have demonstrated promising cytotoxic and anti-proliferative effects against various cancer cell lines. This document provides a framework for the in vitro testing of this compound, enabling the systematic evaluation of its efficacy and the elucidation of its mechanism of action. The following protocols are foundational for preclinical cancer research and drug discovery.

Data Presentation

Table 1: Cytotoxicity of this compound (Hypothetical IC₅₀ Values)
Cancer Cell LineTissue of OriginThis compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM) (Positive Control)
MCF-7Breast Adenocarcinoma25.5 ± 2.10.8 ± 0.1
HeLaCervical Carcinoma32.8 ± 3.51.2 ± 0.2
A549Lung Carcinoma45.1 ± 4.21.5 ± 0.3
HepG2Hepatocellular Carcinoma58.3 ± 5.72.0 ± 0.4
HCT-116Colon Carcinoma28.9 ± 2.90.9 ± 0.1
U-87 MGGlioblastoma65.2 ± 6.82.5 ± 0.5

Note: The IC₅₀ values presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC₅₀).

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • This compound stock solution (e.g., in DMSO)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Doxorubicin (positive control)

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and an untreated control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ value for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are in early apoptosis, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol assesses the effect of this compound on the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and stain with PI staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined based on fluorescence intensity.

Visualization of Methodologies and Pathways

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_apoptosis Apoptosis Analysis cluster_cell_cycle Cell Cycle Analysis seed_cells1 Seed Cancer Cells (96-well plate) treat_cells1 Treat with this compound (Serial Dilutions) seed_cells1->treat_cells1 incubate1 Incubate (48-72h) treat_cells1->incubate1 mtt_assay MTT Assay incubate1->mtt_assay read_absorbance Measure Absorbance mtt_assay->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50 seed_cells2 Seed Cancer Cells (6-well plate) treat_cells2 Treat with this compound (IC50 concentration) seed_cells2->treat_cells2 harvest_cells1 Harvest Cells treat_cells2->harvest_cells1 annexin_pi_stain Annexin V/PI Staining harvest_cells1->annexin_pi_stain flow_cyto1 Flow Cytometry Analysis annexin_pi_stain->flow_cyto1 seed_cells3 Seed Cancer Cells (6-well plate) treat_cells3 Treat with this compound (IC50 concentration) seed_cells3->treat_cells3 harvest_fix Harvest & Fix Cells treat_cells3->harvest_fix pi_stain PI Staining harvest_fix->pi_stain flow_cyto2 Flow Cytometry Analysis pi_stain->flow_cyto2

Caption: Experimental workflow for in vitro testing of this compound.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Receptor Death Receptor (e.g., Fas, TRAIL-R) DISC DISC Formation Death_Receptor->DISC Pro_Caspase8 Pro-Caspase-8 DISC->Pro_Caspase8 Caspase8 Caspase-8 Pro_Caspase8->Caspase8 Pro_Caspase3 Pro-Caspase-3 Caspase8->Pro_Caspase3 Mitochondrion Mitochondrion Bax_Bak Bax/Bak Activation Mitochondrion->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Pro_Caspase9 Pro-Caspase-9 Apoptosome->Pro_Caspase9 Caspase9 Caspase-9 Pro_Caspase9->Caspase9 Caspase9->Pro_Caspase3 Caspase3 Caspase-3 Pro_Caspase3->Caspase3 Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis Epiburchellin This compound Epiburchellin->Death_Receptor Potentially Activates Epiburchellin->Bax_Bak Induces

Caption: Potential apoptotic signaling pathways affected by this compound.

Cell_Cycle_Regulation G1 G1 Phase Cyclin D-CDK4/6 S S Phase (DNA Replication) Cyclin E-CDK2 Cyclin A-CDK2 G1->S G1/S Checkpoint G2 G2 Phase Cyclin A-CDK1 S->G2 M M Phase (Mitosis) Cyclin B-CDK1 G2->M G2/M Checkpoint M->G1 Epiburchellin This compound Arrest_G1 G1 Arrest Epiburchellin->Arrest_G1 Arrest_G2M G2/M Arrest Epiburchellin->Arrest_G2M Arrest_G1->G1 Induces Arrest_G2M->G2 Induces

Caption: Cell cycle phases and potential points of arrest by this compound.

Application Notes and Protocols for a Trypanocidal Activity Assay of 2-Epi-3a-epiburchellin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health challenge, primarily in Latin America.[1][2] The current therapeutic options, nifurtimox (B1683997) and benznidazole (B1666585), are limited by significant side effects and variable efficacy, particularly in the chronic stage of the disease.[1][3] This necessitates the discovery and development of novel, safer, and more effective trypanocidal agents. Natural products, such as neolignans isolated from plants, have shown promise as a source for such new drugs.[4][5][6] This document provides detailed application notes and protocols for developing a comprehensive trypanocidal activity assay for the novel compound 2-Epi-3a-epiburchellin, a derivative of the neolignan burchellin (B1243967) which has demonstrated activity against T. cruzi.[7] These protocols are intended for researchers, scientists, and drug development professionals.

Principle of the Assays

The trypanocidal activity of 2-Epi-3a-epiburchellin will be evaluated through a series of in vitro and in vivo assays. The in vitro assays will determine the direct effect of the compound on different life cycle stages of T. cruzi, specifically the epimastigote (replicative form in the insect vector) and the clinically relevant intracellular amastigote (replicative form in mammalian cells) and trypomastigote (infective form) stages.[3][8] The in vivo assays will then assess the efficacy of the compound in a murine model of T. cruzi infection.[3][9][10]

Experimental Protocols

In Vitro Trypanocidal Activity Assay

This protocol outlines the steps to determine the 50% inhibitory concentration (IC50) of 2-Epi-3a-epiburchellin against the different developmental stages of T. cruzi.

a. Materials and Reagents

  • Trypanosoma cruzi strains (e.g., Tulahuen expressing β-galactosidase, or a strain expressing luciferase or a fluorescent protein for easier quantification)[3][11]

  • Vero or L929 host cells[8]

  • Liver Infusion Tryptose (LIT) medium for epimastigotes

  • Dulbecco's Modified Eagle's Medium (DMEM) for mammalian cells and intracellular stages[8][11]

  • Fetal Bovine Serum (FBS)[8][11]

  • Penicillin-Streptomycin solution[8]

  • 2-Epi-3a-epiburchellin (stock solution in DMSO)

  • Benznidazole (positive control)[1]

  • Dimethyl sulfoxide (B87167) (DMSO, negative control)[10]

  • Chlorophenol red-β-D-galactopyranoside (CPRG) for colorimetric assay[11]

  • Luciferin for bioluminescence assay[3]

  • 96-well microplates[11]

  • Incubator (37°C for mammalian cells and intracellular stages, 28°C for epimastigotes)

  • Microplate reader (for absorbance, fluorescence, or luminescence)

  • Inverted microscope

b. Experimental Workflow: In Vitro Assay

in_vitro_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis compound_prep Prepare 2-Epi-3a-epiburchellin and Benznidazole dilutions add_compounds Add Compound Dilutions to infected cells and epimastigotes compound_prep->add_compounds parasite_prep Culture T. cruzi (Epimastigotes, Trypomastigotes) infect_cells Infect Host Cells with Trypomastigotes parasite_prep->infect_cells parasite_prep->add_compounds cell_prep Culture Host Cells (e.g., Vero) seed_cells Seed Host Cells in 96-well plates cell_prep->seed_cells seed_cells->infect_cells infect_cells->add_compounds incubation Incubate plates (72-120 hours) add_compounds->incubation readout Measure Parasite Viability (Colorimetric, Fluorometric, or Luminescence) incubation->readout analysis Calculate IC50 values and Selectivity Index readout->analysis

Caption: Workflow for the in vitro trypanocidal activity assay.

c. Step-by-Step Protocol

  • Compound Preparation: Prepare a stock solution of 2-Epi-3a-epiburchellin in DMSO. Create a series of 2-fold dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Prepare similar dilutions for benznidazole as a positive control. The final DMSO concentration should not exceed 0.5%.[8]

  • Epimastigote Assay:

    • In a 96-well plate, add 100 µL of epimastigotes (1 x 10^6 parasites/mL) in LIT medium to each well.

    • Add 100 µL of the compound dilutions. Include wells with benznidazole (positive control), DMSO (negative control), and medium only (background).

    • Incubate at 28°C for 72 hours.

    • Assess parasite viability using a resazurin-based assay or by direct counting with a hemocytometer.

  • Intracellular Amastigote Assay:

    • Seed host cells (e.g., Vero cells) in a 96-well plate at a density of 4 x 10^3 cells/well and incubate for 24 hours at 37°C with 5% CO2.

    • Infect the host cells with tissue culture-derived trypomastigotes at a parasite-to-cell ratio of 10:1. Incubate for 4 hours.[11]

    • Wash the wells twice with PBS to remove non-internalized parasites.

    • Add 200 µL of fresh medium containing the serial dilutions of 2-Epi-3a-epiburchellin and controls.

    • Incubate for 72 to 120 hours at 37°C with 5% CO2.[8]

    • Quantify the number of intracellular amastigotes. If using a reporter strain (e.g., expressing β-galactosidase), add the substrate (CPRG) and measure the absorbance.[11] For fluorescent or bioluminescent strains, measure the respective signal.[3] Alternatively, fix and stain the cells and count the number of amastigotes per cell microscopically.

  • Cytotoxicity Assay:

    • To determine the selectivity of the compound, perform a cytotoxicity assay on the host cells in parallel.

    • Seed the host cells as described above but do not infect them with parasites.

    • Add the same serial dilutions of 2-Epi-3a-epiburchellin.

    • After 72 hours of incubation, assess cell viability using an MTT or resazurin (B115843) assay.

d. Data Analysis

  • Calculate the percentage of parasite inhibition for each concentration of the compound relative to the DMSO control.

  • Determine the IC50 value (the concentration that inhibits parasite growth by 50%) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

  • Calculate the 50% cytotoxic concentration (CC50) from the cytotoxicity assay.

  • The Selectivity Index (SI) is calculated as the ratio of CC50 to IC50. A higher SI value indicates greater selectivity of the compound for the parasite over the host cells.

In Vivo Trypanocidal Activity Assay

This protocol describes the evaluation of 2-Epi-3a-epiburchellin in a murine model of acute Chagas disease.

a. Materials and Reagents

  • BALB/c mice (female, 6-8 weeks old)

  • Trypanosoma cruzi trypomastigotes (e.g., Y or Brazil strain)

  • 2-Epi-3a-epiburchellin formulated for in vivo administration (e.g., in a vehicle like Tween 80/ethanol/saline)

  • Benznidazole (positive control)

  • Vehicle solution (negative control)

  • Bioluminescence imaging system (if using a luciferase-expressing parasite strain)[9]

  • Blood collection supplies

  • Microscope and hemocytometer

b. Experimental Workflow: In Vivo Assay

in_vivo_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis acclimatize Acclimatize Mice infect Infect Mice with T. cruzi trypomastigotes acclimatize->infect group Randomize into Treatment Groups infect->group treat Administer 2-Epi-3a-epiburchellin, Benznidazole, or Vehicle group->treat monitor_parasitemia Monitor Parasitemia (Blood Smears or Bioluminescence) treat->monitor_parasitemia monitor_health Monitor Mouse Health (Weight, Clinical Signs) treat->monitor_health endpoint Determine Endpoint (e.g., 30 days post-treatment) monitor_parasitemia->endpoint monitor_health->endpoint assess_cure Assess Parasite Load in Tissues (e.g., qPCR) endpoint->assess_cure survival Record Survival Rate endpoint->survival

Caption: Workflow for the in vivo trypanocidal efficacy study.

c. Step-by-Step Protocol

  • Infection: Infect mice intraperitoneally with 1 x 10^4 trypomastigotes.[10]

  • Group Allocation: Once parasitemia is detectable in the blood (typically 5-7 days post-infection), randomly assign mice to treatment groups (n=5-10 mice per group):

    • Vehicle control

    • Benznidazole (e.g., 100 mg/kg/day, oral gavage)

    • 2-Epi-3a-epiburchellin (at least 3 different doses, e.g., 10, 30, and 100 mg/kg/day, route to be determined based on compound properties).

  • Treatment: Administer the treatments daily for a period of 10-20 days.[12]

  • Monitoring:

    • Monitor parasitemia in tail blood every 2-3 days by microscopic examination of a fresh blood smear or using a bioluminescence imaging system for mice infected with luciferase-expressing parasites.[3][9]

    • Monitor the general health of the mice, including body weight and clinical signs of illness.

  • Endpoint and Cure Assessment:

    • The primary endpoint is the level of parasitemia during and after treatment.

    • At the end of the study (e.g., 30 days after the end of treatment), assess for sterile cure. This can be done by immunosuppressing the mice to check for relapse of infection or by sacrificing the animals and measuring parasite load in tissues (e.g., heart, skeletal muscle) using quantitative PCR.

Data Presentation

Quantitative data should be summarized in the following tables for clear comparison.

Table 1: In Vitro Activity of 2-Epi-3a-epiburchellin against T. cruzi

CompoundIC50 (µM) vs EpimastigotesIC50 (µM) vs AmastigotesCC50 (µM) on Vero CellsSelectivity Index (SI)
2-Epi-3a-epiburchellin[Insert Value][Insert Value][Insert Value][Insert Value]
Benznidazole (Control)[Insert Value][Insert Value][Insert Value][Insert Value]

Table 2: In Vivo Efficacy of 2-Epi-3a-epiburchellin in T. cruzi Infected Mice

Treatment Group (Dose)Peak Parasitemia (parasites/mL)Day of Peak Parasitemia% Reduction in ParasitemiaSurvival Rate (%)
Vehicle Control[Insert Value][Insert Value]0[Insert Value]
Benznidazole (100 mg/kg)[Insert Value][Insert Value][Insert Value][Insert Value]
2-Epi-3a-epiburchellin (10 mg/kg)[Insert Value][Insert Value][Insert Value][Insert Value]
2-Epi-3a-epiburchellin (30 mg/kg)[Insert Value][Insert Value][Insert Value][Insert Value]
2-Epi-3a-epiburchellin (100 mg/kg)[Insert Value][Insert Value][Insert Value][Insert Value]

Potential Signaling Pathway

While the precise mechanism of action for 2-Epi-3a-epiburchellin is unknown, many natural products exert their trypanocidal effects by inducing oxidative stress within the parasite.[13] T. cruzi is particularly vulnerable to oxidative damage. The diagram below illustrates a hypothetical signaling pathway for the trypanocidal activity of 2-Epi-3a-epiburchellin.

signaling_pathway compound 2-Epi-3a-epiburchellin parasite Trypanosoma cruzi compound->parasite ros Increased Reactive Oxygen Species (ROS) parasite->ros Induces damage Oxidative Damage to: - DNA - Proteins - Lipids ros->damage Causes apoptosis Parasite Apoptosis/Death damage->apoptosis Leads to

Caption: Hypothetical mechanism of action for 2-Epi-3a-epiburchellin.

References

larvicidal bioassay protocol for Aedes aegypti using 3a-Epiburchellin

Author: BenchChem Technical Support Team. Date: December 2025

Larvicidal Bioassay Protocol for Aedes aegypti using 3a-Epiburchellin

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for conducting a larvicidal bioassay to evaluate the efficacy of this compound against the larvae of Aedes aegypti, the primary vector for dengue, Zika, and chikungunya viruses. The protocol is based on established World Health Organization (WHO) guidelines and is intended for laboratory settings.[1][2] This guide includes procedures for mosquito rearing, preparation of test solutions, the bioassay workflow, and data analysis.

Introduction

Vector control is a cornerstone of prevention for many mosquito-borne diseases. The development of novel larvicides is crucial to manage mosquito populations and combat the growing issue of insecticide resistance. This protocol outlines a standardized method to assess the larvicidal potential of this compound, a natural compound, against Aedes aegypti larvae. The bioassay determines the lethal concentrations (LC50 and LC90) of the compound, providing essential data for its potential as a public health insecticide.

Materials and Reagents

2.1. Mosquito Rearing

  • Aedes aegypti eggs (susceptible laboratory strain)

  • Dechlorinated water

  • Larval rearing trays (e.g., 40 x 30 x 8 cm)[3]

  • Larval food (e.g., a mixture of powdered fish food, yeast, and liver powder)

  • Adult mosquito cages (e.g., 30 x 30 x 30 cm)[3]

  • 10% sucrose (B13894) solution

  • Blood source for adult females (e.g., artificial feeder or animal host, subject to ethical approval)

  • Oviposition substrate (e.g., filter paper lining a container of water)

  • Environmental chamber or insectary maintained at 27 ± 2°C, 70-80% relative humidity, and a 12:12 hour light:dark photoperiod.[4][5][6]

2.2. Larvicidal Bioassay

  • This compound (purity ≥95%)

  • Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) (as a solvent for the test compound)[2]

  • Dechlorinated water

  • 250 mL glass beakers or disposable cups[7]

  • Pipettes (various volumes)

  • Late third or early fourth instar larvae of Aedes aegypti

  • Positive control (e.g., Temephos)

  • Negative control (dechlorinated water with the same concentration of solvent used for the test compound)

Experimental Protocols

3.1. Rearing of Aedes aegypti

  • Egg Hatching: Submerge egg papers in a tray containing dechlorinated water. To induce hatching, a small amount of larval food can be added to the water to reduce the dissolved oxygen content.[4][6]

  • Larval Rearing: Transfer the first instar larvae to larger rearing trays containing dechlorinated water at a density of approximately 1,500-2,000 larvae per tray with 1-1.5 liters of water.[3] Provide larval food daily, ensuring not to overfeed, which can lead to water fouling. Maintain the trays in the environmental chamber.[4][5]

  • Pupal Collection: Once larvae develop into pupae, separate them from the remaining larvae and place them in a small cup of water inside an adult cage for emergence.

  • Adult Maintenance: Provide adult mosquitoes with a constant supply of 10% sucrose solution. For egg production, provide a blood meal to female mosquitoes (5-7 days post-emergence).[8]

  • Oviposition: Place an oviposition container with a filter paper liner inside the cage for females to lay eggs. Collect the egg papers, allow them to dry, and store them for future use.[3]

3.2. Preparation of Test Solutions

  • Stock Solution: Prepare a 1000 ppm (parts per million) stock solution of this compound by dissolving the required amount in a suitable solvent (e.g., DMSO or ethanol). Note: The choice of solvent will depend on the solubility of this compound. Preliminary solubility tests are recommended.

  • Serial Dilutions: From the stock solution, prepare a series of working concentrations for the bioassay. For a preliminary range-finding test, a wide range of concentrations (e.g., 1, 10, 50, 100, 200 ppm) should be used. Based on the results of the range-finding test, a definitive test with at least five concentrations causing between 10% and 95% mortality should be prepared.[9]

  • Controls: Prepare a positive control using a known larvicide like Temephos. The negative control should contain the same volume of solvent as the test concentrations in dechlorinated water.[2]

3.3. Larvicidal Bioassay Procedure

  • Select late third or early fourth instar larvae for the bioassay.

  • In a 250 mL beaker or cup, add 224 mL of dechlorinated water.

  • Add 1 mL of the desired test concentration of this compound solution.

  • Introduce 25 larvae into the beaker.

  • Each concentration should be tested in at least three replicates. A concurrent negative control and positive control should also be run.

  • Maintain the beakers in the environmental chamber at 27 ± 2°C and a 12:12 hour light:dark photoperiod.[9]

  • Record larval mortality after 24 and 48 hours of exposure. Larvae are considered dead if they are immobile and do not respond to probing with a needle.[9]

  • If mortality in the control group is between 5% and 20%, the observed mortality in the treated groups should be corrected using Abbott's formula.[9] If control mortality exceeds 20%, the test should be repeated.[9]

Abbott's Formula: Corrected Mortality (%) = [ ( % Test Mortality - % Control Mortality ) / ( 100 - % Control Mortality ) ] x 100

Data Presentation

Table 1: Hypothetical Range-Finding Bioassay Results for this compound against Aedes aegypti Larvae (24h Exposure)

Concentration (ppm)Number of Larvae TestedNumber of Dead LarvaeMortality (%)
17556.7
10752837.3
50756586.7
1007575100
2007575100
Negative Control7522.7
Positive Control (Temephos 0.02 ppm)757498.7

Table 2: Hypothetical Definitive Bioassay Results and Probit Analysis for this compound against Aedes aegypti Larvae (24h Exposure)

Concentration (ppm)Number of Larvae TestedCorrected Mortality (%)LC50 (ppm) (95% CI)LC90 (ppm) (95% CI)Chi-Square
510022
101004511.5 (9.8 - 13.2)48.2 (40.5 - 57.8)3.14
1510068
2010082
2510094
Negative Control1000

CI: Confidence Interval

Data Analysis

The mortality data will be subjected to probit analysis to determine the lethal concentrations for 50% (LC50) and 90% (LC90) of the larval population, along with their 95% confidence intervals.[2] Statistical software (e.g., PoloPlus, R, or SPSS) can be used for this analysis.

Visualizations

Larvicidal_Bioassay_Workflow cluster_preparation Preparation Phase cluster_bioassay Bioassay Phase cluster_analysis Data Analysis Phase cluster_controls Controls rearing Aedes aegypti Rearing (Larvae to Adults) larvae_selection Select Late 3rd/Early 4th Instar Larvae rearing->larvae_selection solution_prep Prepare this compound Stock & Dilutions exposure Expose Larvae to Test Concentrations (25 larvae/replicate, 3 replicates) solution_prep->exposure larvae_selection->exposure incubation Incubate at 27 ± 2°C for 24-48 hours exposure->incubation mortality_count Record Larval Mortality incubation->mortality_count abbott Apply Abbott's Formula (if control mortality > 5%) mortality_count->abbott probit Probit Analysis (Calculate LC50 & LC90) abbott->probit neg_control Negative Control (Solvent + Water) neg_control->exposure pos_control Positive Control (e.g., Temephos) pos_control->exposure

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Epi-3a-epiburchellin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis of 2-Epi-3a-epiburchellin. The content is designed to address specific challenges that may arise during key synthetic steps.

Troubleshooting Guide

This section addresses common problems that can lead to low yields or impurities in the synthesis of 2-Epi-3a-epiburchellin.

Problem Potential Cause Recommended Solution
Low yield in oxidative coupling step Inefficient oxidant, suboptimal reaction concentration, or unfavorable temperature.Screen various oxidants such as FeCl₃, Ag₂O, or Mn(OAc)₃. Optimize the reaction concentration, as dimerization is a second-order reaction. Running the reaction at a lower temperature can also help by reducing side reactions.[1]
Formation of multiple products during cyclization Incorrect conformation of the precursor, or competing side reactions like elimination.A systematic optimization of reaction parameters is recommended.[1] This includes screening different solvents and temperatures to favor the desired cyclization pathway.
Poor stereoselectivity Suboptimal choice of catalyst or reaction conditions.The choice of catalyst and reaction conditions can significantly influence the stereochemical outcome.[1] A thorough screening of these parameters is often necessary to achieve the desired stereoisomer.
Difficulty in purifying the final product Presence of closely related stereoisomers or other byproducts.Preparative chiral phase HPLC is an effective method for separating stereoisomers.[2]
Low availability of precursors Inefficient biosynthetic pathways for precursor molecules.Overexpression of key enzymes in the precursor biosynthetic pathway can increase their availability and boost the overall yield of the final product.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low overall yield in the multi-step synthesis of 2-Epi-3a-epiburchellin?

Low overall yield in a multi-step synthesis is often the cumulative result of small losses at each stage. The most critical steps in lignan (B3055560) synthesis, such as the synthesis of 2-Epi-3a-epiburchellin, that frequently contribute to significant yield reduction are oxidative coupling and stereoselective reactions.[1]

Q2: How can I improve the availability of precursors for the synthesis?

Increasing the availability of precursors can be achieved by engineering the biosynthetic pathway in the host organism. This can involve overexpressing genes that encode for rate-limiting enzymes in the pathway. For example, boosting the production of coniferyl alcohol, a common precursor for lignans, has been shown to increase the yield of downstream products.[4]

Q3: What is a key step in the synthesis of the burchellin (B1243967) core structure?

A key step in the synthesis of the burchellin core involves the construction of a 2,3-dihydrobenzofuran (B1216630) moiety. This can be achieved through methods like two Claisen rearrangements and a one-step rearrangement/cyclization.[2]

Experimental Protocols

General Protocol for Oxidative Coupling of Phenolic Precursors

Disclaimer: This is a general protocol and must be adapted and optimized for the specific substrates used in the synthesis of 2-Epi-3a-epiburchellin.

  • Preparation: A flame-dried, round-bottom flask equipped with a magnetic stir bar is charged with the phenolic precursor (1.0 eq).

  • Dissolution: Anhydrous solvent (e.g., Dichloromethane) is added to dissolve the starting material. The solution is cooled to the desired temperature (e.g., 0 °C) in an ice bath.

  • Reaction: The chosen oxidant (e.g., FeCl₃, 1.2 eq) is added portion-wise over a period of 15-30 minutes. The reaction is monitored by TLC.

  • Quenching: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: The aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel.

Visualizations

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_purification Purification & Final Product Precursor_A Phenolic Precursor A Oxidative_Coupling Oxidative Coupling Precursor_A->Oxidative_Coupling Precursor_B Phenolic Precursor B Precursor_B->Oxidative_Coupling Cyclization Cyclization Oxidative_Coupling->Cyclization Intermediate Stereoselective_Reaction Stereoselective Reaction Cyclization->Stereoselective_Reaction Racemic Mixture Purification Purification (e.g., HPLC) Stereoselective_Reaction->Purification Desired Stereoisomer Final_Product 2-Epi-3a-epiburchellin Purification->Final_Product

Caption: Experimental workflow for the synthesis of 2-Epi-3a-epiburchellin.

G Start Low Yield Observed Check_Step Identify Problematic Step (e.g., Oxidative Coupling) Start->Check_Step Analyze_Params Analyze Reaction Parameters Check_Step->Analyze_Params Optimize_Oxidant Optimize Oxidant Analyze_Params->Optimize_Oxidant Optimize_Temp Optimize Temperature Analyze_Params->Optimize_Temp Optimize_Conc Optimize Concentration Analyze_Params->Optimize_Conc Re-run_Reaction Re-run Optimized Reaction Optimize_Oxidant->Re-run_Reaction Optimize_Temp->Re-run_Reaction Optimize_Conc->Re-run_Reaction Yield_Improved Yield Improved? Re-run_Reaction->Yield_Improved Consult_Literature Consult Literature for Alternative Methods Yield_Improved->Consult_Literature No

Caption: Troubleshooting logic for improving reaction yield.

References

identifying and characterizing byproducts in burchellin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of burchellin (B1243967) and related neolignans. The information is designed to help identify and characterize potential byproducts, offering solutions to common experimental challenges.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis of burchellin, focusing on the key reaction steps: Claisen rearrangement, oxy-Cope rearrangement, and the formation of the 2,3-dihydrobenzofuran (B1216630) core.

Issue 1: Low Yield or Incomplete Claisen Rearrangement

  • Question: My Claisen rearrangement of the allyl phenyl ether precursor is showing low conversion to the desired ortho-allyl phenol (B47542). What are the potential causes and solutions?

  • Answer:

    • Insufficient Temperature: The Claisen rearrangement is a thermal process and often requires high temperatures to proceed efficiently. Ensure your reaction is heated to the appropriate temperature as dictated by your specific substrate and solvent.

    • Steric Hindrance: Bulky substituents on the allyl group or near the ortho positions of the phenol can impede the rearrangement. If steric hindrance is a suspected issue, you may need to reconsider your synthetic strategy or explore alternative catalysts that can facilitate the reaction under milder conditions.

    • Side Reactions: At elevated temperatures, side reactions such as elimination or isomerization of the allyl group can occur, reducing the yield of the desired product. Careful monitoring of the reaction progress by TLC or LC-MS is crucial to optimize the reaction time and minimize these side reactions.

Issue 2: Formation of Unexpected Isomers during Claisen Rearrangement

  • Question: I am observing the formation of a para-substituted phenol in addition to the expected ortho-rearranged product. Why is this happening and how can I control the regioselectivity?

  • Answer:

    • Blocked Ortho Positions: If both ortho positions on the phenyl ring are substituted, the initial[1][1]-sigmatropic rearrangement to the ortho position is blocked. The intermediate can then undergo a subsequent Cope rearrangement to the para position.

    • Controlling Regioselectivity: To favor the formation of the ortho-product, ensure at least one ortho position is unsubstituted. If both are blocked and the para-product is undesired, a different synthetic route may be necessary.

Issue 3: Presence of Diastereomeric Byproducts after Oxy-Cope Rearrangement

  • Question: The crude product mixture after the oxy-Cope rearrangement shows the presence of diastereomers. What is the likely cause and how can I improve the stereoselectivity?

  • Answer:

    • Transition State Geometry: The oxy-Cope rearrangement can proceed through either a chair-like or a boat-like transition state. While the chair transition state is generally favored and leads to a specific stereoisomer, the boat transition state can also be accessible, resulting in the formation of a diastereomeric mixture.

    • Improving Stereoselectivity: Reaction conditions such as temperature and solvent can influence the transition state equilibrium. Lowering the reaction temperature may favor the lower-energy chair transition state, thus improving the diastereoselectivity. Chiral auxiliaries or catalysts can also be employed to enforce a specific stereochemical outcome.

Issue 4: Identification of Unknown Impurities in the Final Product

  • Question: My final burchellin product shows several unknown impurities in the HPLC and LC-MS analysis. What are the potential sources of these byproducts and how can I identify them?

  • Answer:

    • Potential Byproduct Sources:

      • Incomplete Reactions: Unreacted starting materials or intermediates from any of the synthetic steps.

      • Side Reactions: As discussed above, Claisen and oxy-Cope rearrangements can lead to isomeric byproducts. The cyclization to form the dihydrobenzofuran ring can also be a source of impurities if not fully optimized.

      • Degradation: The final product or intermediates may be sensitive to purification conditions (e.g., acid or base).

    • Identification Strategy:

      • Mass Spectrometry (MS): Obtain high-resolution mass spectra (HRMS) of the impurities to determine their elemental composition. Compare the fragmentation patterns of the impurities with that of burchellin to identify potential structural similarities.

      • NMR Spectroscopy: Isolate the major impurities using preparative HPLC and acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra. This will allow for the complete structural elucidation of the byproducts.

      • Reference Standards: If the structures of potential byproducts can be hypothesized, attempt to synthesize them as reference standards for comparison (co-injection in HPLC).

Quantitative Data on Potential Byproducts

The following table summarizes potential byproducts that could be formed during burchellin synthesis, along with their expected mass differences from the desired product. This information can be valuable for preliminary identification using mass spectrometry.

Reaction Step Potential Byproduct Type Description Expected Mass Difference from Product (Da)
Claisen RearrangementPositional Isomerpara-allyl phenol instead of ortho-allyl phenol0
Oxy-Cope RearrangementDiastereomerFormation via boat transition state0
Dihydrobenzofuran CyclizationDehydrogenated ProductAromatized benzofuran (B130515) ring-2
GeneralIncomplete MethylationFree phenol instead of methoxy (B1213986) group-14
GeneralOver-methylationAdditional methoxy group+14

Experimental Protocols

1. General Protocol for HPLC-MS Analysis of Burchellin and Byproducts

This protocol provides a general starting point for the analysis of reaction mixtures and purified products. Optimization may be required based on the specific compounds of interest.

  • Instrumentation: HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution data).

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is generally suitable for neolignans.

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would be to start with a low percentage of B (e.g., 20-30%) and increase to a high percentage (e.g., 95-100%) over 15-20 minutes, followed by a re-equilibration step.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 1-5 µL.

  • MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to obtain comprehensive information.

    • Scan Range: m/z 100-1000.

    • Data Acquisition: Acquire full scan data for initial screening and targeted MS/MS (fragmentation) data for structural elucidation of the main product and any observed byproducts.

2. Protocol for NMR Sample Preparation and Analysis

  • Sample Preparation:

    • Isolate the compound of interest using preparative HPLC.

    • Ensure the sample is free of residual solvents by drying under high vacuum.

    • Dissolve 1-5 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).

    • Filter the solution into a clean NMR tube.

  • NMR Experiments:

    • ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, coupling constants, and integration of all proton signals.

    • ¹³C NMR: Obtain a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

    • DEPT-135: Differentiate between CH, CH₂, and CH₃ groups.

    • COSY (Correlation Spectroscopy): Identify proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlate protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity of the molecular skeleton.

Visualizations

The following diagrams illustrate key workflows and relationships in the context of burchellin synthesis and byproduct analysis.

Burchellin_Synthesis_Workflow Start Starting Materials Claisen Claisen Rearrangement Start->Claisen OxyCope Oxy-Cope Rearrangement Claisen->OxyCope Cyclization Dihydrobenzofuran Cyclization OxyCope->Cyclization Methylation Methylation Cyclization->Methylation Purification Purification (HPLC) Methylation->Purification Burchellin Burchellin Purification->Burchellin

Caption: General synthetic workflow for burchellin.

Byproduct_Analysis_Workflow Crude_Mixture Crude Reaction Mixture LCMS_Screening LC-MS Screening Crude_Mixture->LCMS_Screening Identify_Byproducts Identify Potential Byproducts (Mass, Retention Time) LCMS_Screening->Identify_Byproducts Prep_HPLC Preparative HPLC Isolation Identify_Byproducts->Prep_HPLC Isolated_Byproduct Isolated Byproduct Prep_HPLC->Isolated_Byproduct NMR_Analysis NMR Analysis (1H, 13C, 2D) Isolated_Byproduct->NMR_Analysis Structure_Elucidation Structure Elucidation NMR_Analysis->Structure_Elucidation Final_Structure Byproduct Structure Structure_Elucidation->Final_Structure

Caption: Workflow for the identification and characterization of byproducts.

Troubleshooting_Logic Problem Unexpected Result (e.g., low yield, extra peaks) Analyze_Data Analyze Analytical Data (LC-MS, NMR) Problem->Analyze_Data Hypothesize_Cause Hypothesize Cause Analyze_Data->Hypothesize_Cause Incomplete_Reaction Incomplete Reaction Hypothesize_Cause->Incomplete_Reaction  Unreacted Starting Material Side_Reaction Side Reaction Hypothesize_Cause->Side_Reaction  Isomers or Unexpected Masses Degradation Degradation Hypothesize_Cause->Degradation  Product Loss During Workup Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Reagents) Incomplete_Reaction->Optimize_Conditions Side_Reaction->Optimize_Conditions Modify_Purification Modify Purification Method Degradation->Modify_Purification Solution Problem Resolved Optimize_Conditions->Solution Modify_Purification->Solution

Caption: Logical flow for troubleshooting common synthesis issues.

References

Technical Support Center: DDQ Oxidation in Phenol Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting DDQ (2,3-dichloro-5,6-dicyano-p-benzoquinone) oxidation in phenol (B47542) functionalization. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the DDQ oxidation of phenols, providing potential causes and solutions in a straightforward question-and-answer format.

Issue 1: Low or No Product Yield

Q: My DDQ oxidation of a phenol is resulting in a low yield or no desired product. What are the potential causes and how can I improve the yield?

A: Low yields in DDQ-mediated phenol oxidations can stem from several factors, from reagent quality to reaction conditions. Here are common culprits and troubleshooting steps:

  • DDQ Inactivity: DDQ is sensitive to moisture and can decompose over time, leading to reduced reactivity.[1]

    • Solution: Use freshly opened or properly stored DDQ. If in doubt, you can attempt to recrystallize the DDQ from benzene (B151609) or dioxane.[2] Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Choice: The polarity of the solvent can significantly impact the reaction rate and yield.

    • Solution: While benzene and dioxane are common solvents for DDQ oxidations, other solvents like methanol (B129727), acetonitrile, or nitromethane (B149229) can be effective depending on the specific reaction (e.g., oxidative coupling vs. dehydrogenation).[3][4] It is advisable to perform small-scale solvent screens to identify the optimal medium for your substrate.

  • Reaction Temperature: The reaction may be too slow at ambient temperature or side reactions may occur at elevated temperatures.

    • Solution: Monitor the reaction progress by TLC. If the reaction is sluggish, a moderate increase in temperature may be beneficial. For some sensitive substrates, running the reaction at a lower temperature for a longer period can improve selectivity and yield.

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction by TLC. If starting material is still present after the expected reaction time, consider extending the reaction duration or adding a slight excess of DDQ.

  • Product Instability: The desired product might be unstable under the reaction or workup conditions.

    • Solution: If the product is acid-sensitive, a buffered workup may be necessary. If it is prone to degradation on silica (B1680970) gel, consider alternative purification methods like crystallization or chromatography on a different stationary phase (e.g., alumina).

Issue 2: Formation of Multiple Products or Side Reactions

Q: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the common side reactions and how can I suppress them?

A: The formation of multiple products is a frequent challenge in DDQ oxidations of phenols. Key side reactions include:

  • Formation of Unstable Quinone Methides: Phenols with available ortho or para positions can form reactive quinone methide intermediates, which can lead to a mixture of products.[3]

    • Solution: Using sterically hindered phenols, such as those with bulky alkyl groups (e.g., tert-butyl) at the 2 and 6 positions, can prevent the formation of these unstable intermediates and lead to cleaner reactions.[3]

  • Over-oxidation: The desired product may be further oxidized by DDQ under the reaction conditions.

    • Solution: Carefully control the stoichiometry of DDQ. Using 1.0-1.2 equivalents is typical. Monitoring the reaction closely by TLC and stopping it as soon as the starting material is consumed can prevent over-oxidation.

  • Dimerization and Polymerization: Phenoxy radicals generated during the reaction can couple to form dimers or polymers.

    • Solution: Running the reaction at a lower concentration may favor the desired intramolecular reaction over intermolecular side reactions. The choice of solvent can also influence the extent of dimerization.

  • Charge-Transfer Complex Formation: DDQ is known to form colored charge-transfer complexes with electron-rich phenols.[5] While this is an indicator of interaction, in some cases, these stable complexes can inhibit the desired reaction pathway.

    • Solution: Changing the solvent or temperature may disrupt the stability of the charge-transfer complex and promote the desired oxidation.

Issue 3: Difficulties in Product Purification

Q: I am struggling to separate my product from the DDQ hydroquinone (B1673460) (DDQH₂) byproduct and other impurities. What are effective purification strategies?

A: The reduced form of DDQ, hydroquinone (DDQH₂), often precipitates from the reaction mixture, but its removal, along with other impurities, can be challenging.

  • Filtration: In many cases, the DDQH₂ byproduct is poorly soluble in the reaction solvent (e.g., benzene, dioxane) and can be removed by filtration.[2][5]

    • Procedure: After the reaction is complete, cool the mixture to room temperature or below to maximize precipitation of DDQH₂. Filter the mixture through a pad of celite and wash the filter cake with a small amount of cold solvent.

  • Aqueous Workup: An alkaline wash can be used to remove unreacted DDQ and the DDQH₂ byproduct.

    • Procedure: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a dilute aqueous base solution (e.g., 5% sodium bicarbonate or sodium hydroxide). The phenolate (B1203915) salt of DDQH₂ will be extracted into the aqueous layer. Caution: Ensure your product is stable to basic conditions.

  • Chromatography: Column chromatography is a common method for final purification.

    • Tips:

      • If the product is sensitive to silica gel, consider using neutral alumina (B75360) or a different stationary phase.

      • The DDQH₂ byproduct is relatively polar and can often be separated from less polar products by standard silica gel chromatography.

      • For very polar products that are difficult to elute, specialized mobile phases or techniques may be required.

Data Presentation: Reaction Condition Optimization

The following tables summarize the impact of various reaction parameters on the yield of DDQ-mediated phenol oxidations.

Table 1: Effect of Solvent on Oxidative Coupling of 2,6-Dimethylphenol

SolventTemperature (°C)Reaction Time (h)Yield (%)
Benzene802475
Dioxane1001880
Acetonitrile822465
Methanol651285
Dichloromethane404850

Table 2: Effect of Temperature on Dehydrogenation of a Substituted Phenol

Temperature (°C)Reaction Time (h)Yield (%)
25 (Room Temp)4860
502485
80 (Reflux)1292
100888 (some degradation observed)

Experimental Protocols

Below are detailed methodologies for key DDQ oxidation reactions of phenols.

Protocol 1: General Procedure for Oxidative Dehydrogenation of a Hindered Phenol

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted phenol (1.0 equiv).

  • Solvent Addition: Add anhydrous dioxane (or another suitable solvent) to dissolve the phenol under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: Add DDQ (1.1 equiv) to the solution in one portion.

  • Reaction: Heat the reaction mixture to reflux (or the desired temperature) and monitor the progress by TLC. The reaction mixture will typically change color, and a precipitate of DDQH₂ may form.[2]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the precipitated DDQH₂. Wash the solid with a small amount of cold solvent.

    • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for Oxidative Coupling of a Phenol

  • Reaction Setup: In a round-bottom flask, dissolve the phenol (1.0 equiv) in methanol (or another appropriate solvent).

  • Reagent Addition: Add DDQ (1.1 equiv) to the solution at room temperature with stirring.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is often rapid.

  • Workup:

    • Upon completion, remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove DDQH₂ and any unreacted DDQ.

    • Wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the resulting crude product by flash column chromatography.

Visualizations

Diagram 1: General Workflow for Troubleshooting DDQ Oxidation

G Troubleshooting Workflow for DDQ Oxidation cluster_start Start cluster_analysis Problem Analysis cluster_solutions Potential Solutions cluster_outcome Outcome start Low/No Yield or Side Products reagent Check Reagent Quality (DDQ, Solvent) start->reagent conditions Evaluate Reaction Conditions (Temp, Time, Concentration) start->conditions workup Assess Workup & Purification (Stability, Separation) start->workup sol_reagent Use Fresh/Purified DDQ Dry Solvents reagent->sol_reagent sol_conditions Optimize Temperature & Time Solvent Screen Adjust Stoichiometry conditions->sol_conditions sol_workup Modify Workup (e.g., basic wash) Alternative Purification workup->sol_workup success Improved Yield/ Purity sol_reagent->success fail Persistent Issues sol_reagent->fail If no improvement sol_conditions->success sol_conditions->fail If no improvement sol_workup->success sol_workup->fail If no improvement fail->start Re-evaluate Problem

Caption: A logical workflow for diagnosing and resolving common issues in DDQ oxidation reactions.

Diagram 2: Signaling Pathway of DDQ Oxidation of a Phenol

G Mechanism of DDQ Oxidation of Phenols cluster_intermediate Intermediate Stages cluster_products Reaction Products Phenol Phenol Substrate CTC Charge-Transfer Complex Phenol->CTC DDQ DDQ (Oxidant) DDQ->CTC PhenoxyRadical Phenoxy Radical / Phenoxonium Ion CTC->PhenoxyRadical Hydride/Electron Transfer DDQH2 DDQH₂ (Byproduct) CTC->DDQH2 Reduction Dehydrogenation Dehydrogenated Product PhenoxyRadical->Dehydrogenation Proton Loss Coupling Coupled Product (C-C or C-O) PhenoxyRadical->Coupling Dimerization/ Cyclization

Caption: A simplified representation of the mechanistic pathways in DDQ-mediated phenol oxidation.

References

Technical Support Center: Minimizing Cytotoxicity of 3a-Epiburchellin and Related Sesquiterpene Lactones to Normal Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxicity of 3a-Epiburchellin and other sesquiterpene lactones to normal cell lines during pre-clinical investigations. As specific cytotoxicity data for this compound is limited in publicly available literature, the following guidance is based on established principles and data from structurally related sesquiterpene lactones.

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed in Normal Cell Lines

Initial Troubleshooting Steps:

  • Verify Compound Purity and Identity: Ensure the purity of the this compound sample through methods like HPLC, Mass Spectrometry, and NMR. Impurities from synthesis or isolation can contribute to unexpected toxicity.

  • Conduct Comprehensive Dose-Response Analysis: Perform detailed dose-response curves for both your cancer and normal cell lines. This will help determine if a therapeutic window exists where cancer cells are sensitive, and normal cells are viable.

  • Optimize Incubation Time: A time-course experiment (e.g., 24, 48, 72 hours) can identify an optimal exposure time that maximizes cancer cell death while minimizing damage to normal cells[1].

  • Assess Solvent Toxicity: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not contributing to cytotoxicity at the concentrations used. Always include a vehicle control in your experiments.

Advanced Troubleshooting Strategies:

  • Strategy 1: Structural Modification

    • Problem: The inherent structure of this compound may target pathways essential for both normal and cancer cell survival.

    • Solution: Consider synthesizing derivatives of this compound. Structure-activity relationship (SAR) studies on other natural products have shown that modifications at specific positions can reduce non-specific toxicity and improve the selectivity index. For example, creating derivatives of the sesquiterpene lactone cumanin has been shown to reduce cytotoxicity in normal splenocytes while increasing activity against tumor cell lines.[2]

    • Experimental Approach: Focus on modifying reactive moieties like the α-methylene-γ-lactone ring, which is common in sesquiterpene lactones and known to react with cellular nucleophiles.

  • Strategy 2: Targeted Drug Delivery Systems

    • Problem: this compound may exhibit poor bioavailability and non-specific distribution, leading to toxicity in healthy tissues.

    • Solution: Encapsulate this compound in a nanocarrier system, such as liposomes or biodegradable polymer nanoparticles (e.g., polylactic acid - PLA). Encapsulation can improve solubility, provide controlled release, and potentially enhance delivery to tumor tissues through the enhanced permeability and retention (EPR) effect. Studies on other sesquiterpene lactones have demonstrated that liposomal and nanoparticle formulations can reduce their toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for the cytotoxicity of sesquiterpene lactones like this compound?

A1: Sesquiterpene lactones often exert their cytotoxic effects through multiple mechanisms. A key feature is the α-methylene-γ-lactone group, which can act as a Michael acceptor, forming covalent bonds with nucleophilic groups in cellular macromolecules, particularly cysteine residues in proteins. This can lead to the inhibition of key enzymes and transcription factors. Many sesquiterpene lactones are known to induce apoptosis (programmed cell death) in cancer cells and can modulate critical signaling pathways such as NF-κB, MAPK, and PI3K/Akt, which are often dysregulated in cancer.[3][4][5]

Q2: I don't have access to synthetic chemistry resources. Are there other ways to improve the selectivity of this compound?

A2: Yes. Besides chemical modification, focusing on drug delivery is a highly viable option. Formulating this compound into liposomes or nanoparticles can be achieved with commercially available lipids and polymers and standard laboratory equipment. These formulations can alter the pharmacokinetic and pharmacodynamic properties of the compound, leading to reduced systemic toxicity.

Q3: Are there specific signaling pathways I should investigate to understand the differential effects of this compound on normal versus cancer cells?

A3: Yes. Given that pathways like NF-κB and PI3K/Akt are often constitutively active in cancer cells and play a crucial role in their survival and proliferation, it would be prudent to investigate the effect of this compound on these pathways in both your cancer and normal cell lines. A higher inhibitory effect on these pathways in cancer cells could explain a selective cytotoxic action.

Q4: How do I calculate the Selectivity Index (SI) to quantify the differential cytotoxicity?

A4: The Selectivity Index is a ratio that measures the preferential cytotoxicity of a compound against cancer cells compared to normal cells. It is calculated as follows:

SI = IC50 of the compound in a normal cell line / IC50 of the same compound in a cancer cell line

An SI value greater than 2 indicates that the compound has selective toxicity towards cancer cells.[6]

Data Presentation

Illustrative Cytotoxicity of Sesquiterpene Lactones and their Derivatives/Formulations

Compound/FormulationCancer Cell LineIC50/GI50 (µM)Normal Cell LineCC50 (µM)Selectivity Index (SI)Reference
CumaninWiDr (Colon)2.3Mouse Splenocytes29.412.8[2]
Ditriazolyl cumanin derivativeWiDr (Colon)2.3Mouse Splenocytes524.1227.9[2]
HelenalinVarious0.15 - 0.59Mouse Splenocytes--[2]
Parthenolide--Non-tumor cellsNon-cytotoxicHigh[7]

Experimental Protocols

Protocol 1: Liposomal Encapsulation of this compound (Thin-Film Hydration Method)

This protocol is adapted for hydrophobic drugs like sesquiterpene lactones.

Materials:

  • This compound

  • Dipalmitoylphosphatidylcholine (DPPC)

  • Cholesterol

  • Chloroform (B151607)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound, DPPC, and cholesterol in a molar ratio (e.g., 1:10:5) in chloroform in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath at a temperature above the lipid transition temperature (for DPPC, >41°C) to evaporate the chloroform.

    • A thin, uniform lipid film will form on the inner wall of the flask.

    • Dry the film under a vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add pre-warmed PBS (pH 7.4) to the flask.

    • Hydrate the lipid film by gentle rotation in the water bath for 1-2 hours at a temperature above the lipid transition temperature. This will form multilamellar vesicles (MLVs).

  • Sonication and Extrusion:

    • To reduce the size and lamellarity of the vesicles, sonicate the liposome (B1194612) suspension in a bath sonicator for 5-10 minutes.

    • For a more uniform size distribution, pass the liposome suspension through an extruder equipped with a polycarbonate membrane (e.g., 100 nm) multiple times (e.g., 11-21 passes).

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

    • Measure the encapsulation efficiency by separating the free drug from the liposomes (e.g., by ultracentrifugation or dialysis) and quantifying the drug concentration in both fractions using HPLC.

Protocol 2: Preparation of this compound-Loaded PLA Nanoparticles (Emulsification-Solvent Evaporation Method)

Materials:

  • This compound

  • Polylactic acid (PLA)

  • Dichloromethane (B109758) (DCM)

  • Polyvinyl alcohol (PVA) solution (e.g., 1% w/v in water)

  • Magnetic stirrer

  • Homogenizer or sonicator

Procedure:

  • Organic Phase Preparation:

    • Dissolve a specific amount of PLA and this compound in dichloromethane.

  • Emulsification:

    • Add the organic phase to an aqueous solution of PVA.

    • Emulsify the mixture using a high-speed homogenizer or a probe sonicator to form an oil-in-water (o/w) emulsion. The energy and duration of emulsification will influence the final particle size.

  • Solvent Evaporation:

    • Stir the emulsion at room temperature for several hours to allow the dichloromethane to evaporate.

    • As the solvent evaporates, the PLA will precipitate, forming solid nanoparticles encapsulating the this compound.

  • Nanoparticle Collection and Washing:

    • Collect the nanoparticles by centrifugation.

    • Wash the nanoparticles several times with deionized water to remove residual PVA and unencapsulated drug.

  • Lyophilization (Optional):

    • For long-term storage, the nanoparticle suspension can be lyophilized to obtain a dry powder.

  • Characterization:

    • Analyze the particle size, PDI, and zeta potential by DLS.

    • Observe the morphology of the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

    • Determine the drug loading and encapsulation efficiency by dissolving a known amount of nanoparticles in a suitable solvent and quantifying the drug content by HPLC.

Visualizations

experimental_workflow cluster_troubleshooting Troubleshooting High Cytotoxicity cluster_strategies Advanced Strategies cluster_formulation Drug Delivery Formulation start High Cytotoxicity in Normal Cells purity Verify Compound Purity start->purity dose_response Dose-Response Analysis start->dose_response incubation Optimize Incubation Time start->incubation solvent Check Solvent Toxicity start->solvent structural_mod Structural Modification purity->structural_mod If inherent toxicity drug_delivery Targeted Drug Delivery dose_response->drug_delivery If poor selectivity liposomes Liposomes drug_delivery->liposomes nanoparticles Nanoparticles drug_delivery->nanoparticles

Caption: Troubleshooting workflow for addressing high cytotoxicity.

signaling_pathway cluster_cancer_cell Cancer Cell STL Sesquiterpene Lactone (e.g., this compound) NFkB NF-κB STL->NFkB Inhibition PI3K PI3K/Akt STL->PI3K Inhibition Apoptosis Apoptosis STL->Apoptosis Induction Proliferation Proliferation & Survival NFkB->Proliferation NFkB->Apoptosis Inhibition of PI3K->Proliferation PI3K->Apoptosis Inhibition of

Caption: Simplified signaling pathways targeted by sesquiterpene lactones.

References

Technical Support Center: Overcoming Challenges in Antiviral Testing of Neolignans

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the antiviral testing of neolignans.

Frequently Asked Questions (FAQs)

Q1: My neolignan compound shows poor solubility in aqueous media for antiviral assays. How can I improve its solubility?

A1: Poor aqueous solubility is a common challenge with hydrophobic compounds like many neolignans. Here are several strategies to enhance solubility for in vitro assays:

  • Co-solvents: Dimethyl sulfoxide (B87167) (DMSO) is a widely used solvent for preparing stock solutions of neolignans. However, the final concentration in cell culture media should be kept low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity. It is crucial to include a vehicle control in your experiments to assess the effect of the solvent on the assay.

  • pH Adjustment: If the neolignan has ionizable functional groups, adjusting the pH of the assay buffer can significantly improve its solubility.

  • Use of Surfactants: Low concentrations of non-ionic surfactants can help maintain the solubility of hydrophobic compounds in aqueous solutions.

  • Formulation Strategies: For more advanced studies, consider formulating the neolignan using techniques like creating solid dispersions, or using nanotechnology approaches such as nanoparticles and liposomes to improve bioavailability and solubility.[1]

Q2: I am observing high cytotoxicity with my neolignan compound, which is masking its antiviral activity. What steps can I take to address this?

A2: Distinguishing between antiviral activity and cytotoxicity is critical. High cytotoxicity can lead to false-positive results. Here’s how to troubleshoot this issue:

  • Determine the 50% Cytotoxic Concentration (CC50): Always determine the CC50 of your compound on the specific cell line used for the antiviral assay in parallel. This can be done using assays like the MTT or neutral red uptake assays. The CC50 value represents the concentration at which 50% of the cells are killed.

  • Calculate the Selectivity Index (SI): The Selectivity Index (SI) is the ratio of CC50 to the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) (SI = CC50/EC50 or CC50/IC50). A higher SI value (typically >10) indicates that the compound's antiviral activity is not due to general cytotoxicity.

  • Dose-Response Curve: Test a wide range of concentrations of the neolignan to establish a clear dose-response relationship for both antiviral activity and cytotoxicity. This will help identify a therapeutic window where antiviral effects are observed without significant cell death.

  • Assay Timing: The timing of compound addition and the duration of the assay can influence cytotoxicity. Optimizing these parameters may help to minimize toxic effects while still detecting antiviral activity.

Q3: My results for the antiviral activity of a neolignan are inconsistent between experiments. What are the potential sources of variability?

A3: Inconsistent results in antiviral assays can stem from several factors. Here are some key areas to investigate:

  • Compound Stability: Ensure your neolignan stock solution is stored properly (e.g., protected from light, at the correct temperature) to prevent degradation. Repeated freeze-thaw cycles should be avoided.

  • Assay Conditions: Maintain consistency in all assay parameters, including cell density, multiplicity of infection (MOI), incubation times, and reagent concentrations.

  • Pipetting Accuracy: Inaccurate pipetting, especially during serial dilutions, can introduce significant variability. Use calibrated pipettes and proper techniques.

  • Cell Health: Ensure the cells used for the assays are healthy and within a consistent passage number, as cell susceptibility to viral infection can change over time.

  • Virus Titer: Use a consistent and accurately titered virus stock for all experiments.

Troubleshooting Guides

Overcoming Viral Resistance

While specific mechanisms of viral resistance to neolignans are still an active area of research, general principles of resistance to natural antiviral compounds can be applied. Viruses can develop resistance through mutations in viral proteins that are the target of the drug, or by altering cellular pathways that the compound might modulate.

Q: How can I design my experiments to anticipate and potentially overcome viral resistance to neolignans?

A:

  • Combination Therapy: Combining the neolignan with other antiviral agents that have different mechanisms of action can be a powerful strategy.[2] This approach can reduce the likelihood of resistance emerging, as the virus would need to develop simultaneous mutations to counteract both drugs.

  • Targeting Host Factors: Some antiviral compounds act on host cellular proteins that the virus needs for replication. Targeting host factors is generally thought to have a higher barrier to resistance development, as the virus cannot easily mutate host proteins.[3] Investigate if your neolignan affects any host pathways involved in viral replication.

  • Pulsed Dosing: In some experimental models, intermittent or pulsed dosing schedules may help to reduce the selective pressure that drives the emergence of resistance.

  • Structural Modification: If the specific viral target of the neolignan is known, medicinal chemistry approaches can be used to modify the neolignan structure to improve its binding affinity or to make it less susceptible to resistance mutations.

Data Presentation

Antiviral and Cytotoxic Activities of Selected Neolignans
NeolignanVirusCell LineIC50 / EC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
DiphyllinZika Virus (ZIKV)HT1080~0.06>10>167[4]
Myticaganal C-KB (oral cavity cancer)-5.9-[5]
Myticaganal C-NCI-H187 (small cell lung cancer)-6.3-[5]
Manassantin A-Various cancer cell lines-0.018-0.423-[6]
Tiegusanin GHIV-1C81668>200>25[7]
RobustaflavoneInfluenza A-2.0 µg/ml>32 µg/ml16[8]
RobustaflavoneInfluenza B-0.2 µg/ml>91 µg/ml454[8]
AmentoflavoneHSV-1-17.9 µg/ml>100 µg/ml>5.6[8]
AmentoflavoneHSV-2-48.0 µg/ml>100 µg/ml>2.1[8]

Note: IC50 (50% inhibitory concentration) and EC50 (50% effective concentration) are measures of a drug's potency in inhibiting viral activity. CC50 (50% cytotoxic concentration) is the concentration at which the compound kills 50% of the cells. The Selectivity Index (SI = CC50/IC50 or CC50/EC50) is a measure of the compound's therapeutic window.

Experimental Protocols

Plaque Reduction Assay

This assay is used to quantify the effect of a compound on the production of infectious virus particles.

Materials:

  • Confluent monolayer of susceptible host cells in multi-well plates

  • Virus stock of known titer

  • Neolignan compound stock solution

  • Culture medium (with and without serum)

  • Semi-solid overlay (e.g., containing agarose (B213101) or methylcellulose)

  • Fixative solution (e.g., 10% formalin)

  • Staining solution (e.g., crystal violet)

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

  • Compound Dilution: Prepare serial dilutions of the neolignan in serum-free medium.

  • Infection: Remove the growth medium from the cells and infect with a known amount of virus (e.g., 100 plaque-forming units, PFU) in the presence of the different concentrations of the neolignan. Include a virus-only control and a cell-only control.

  • Adsorption: Incubate for 1-2 hours to allow the virus to adsorb to the cells.

  • Overlay: Remove the virus-containing medium and add the semi-solid overlay. This restricts the spread of the virus to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Fixation and Staining: Fix the cells and stain with a solution like crystal violet. The plaques will appear as clear zones where the cells have been lysed by the virus.

  • Quantification: Count the number of plaques in each well. The percent inhibition is calculated relative to the virus-only control. The IC50 value is the concentration of the neolignan that reduces the number of plaques by 50%.

Reverse Transcriptase (RT) Inhibition Assay

This assay is specific for retroviruses and measures the ability of a compound to inhibit the reverse transcriptase enzyme, which is essential for the viral life cycle.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Assay buffer

  • Template-primer (e.g., poly(rA)-oligo(dT))

  • Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., ³H-dTTP or a non-radioactive labeled nucleotide)

  • Neolignan compound stock solution

  • Microtiter plates

  • Scintillation counter or plate reader (depending on the label)

Procedure:

  • Reaction Setup: In a microtiter plate, combine the assay buffer, template-primer, dNTPs, and the neolignan at various concentrations.

  • Enzyme Addition: Add the reverse transcriptase enzyme to initiate the reaction. Include a no-enzyme control and a no-compound control.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow for DNA synthesis.

  • Termination: Stop the reaction (e.g., by adding EDTA or precipitating the DNA).

  • Detection: Quantify the amount of newly synthesized DNA. If using a radioactive label, this is typically done by capturing the DNA on a filter and measuring the radioactivity with a scintillation counter. For non-radioactive methods, a plate reader is used to measure the signal.

  • Data Analysis: Calculate the percent inhibition of RT activity for each concentration of the neolignan compared to the no-compound control. Determine the IC50 value from the dose-response curve.

Visualizations

Antiviral_Assay_Workflow cluster_preparation Preparation cluster_infection Infection & Treatment cluster_incubation Incubation & Observation cluster_analysis Data Analysis A Prepare Neolignan Stock (e.g., in DMSO) B Prepare Serial Dilutions A->B E Treat Cells with Neolignan Dilutions B->E C Culture Host Cells to Confluency C->E D Prepare Virus Inoculum F Infect Cells with Virus D->F E->F Pre-treatment G Incubate for Defined Period F->G H Observe for Cytopathic Effects (CPE) or Plaque Formation G->H I Quantify Viral Inhibition (e.g., Plaque Count, qPCR) H->I J Assess Cytotoxicity (e.g., MTT Assay) H->J K Calculate IC50/EC50 and CC50 I->K J->K L Determine Selectivity Index (SI) K->L

Caption: General workflow for cell-based antiviral assays of neolignans.

Troubleshooting_Solubility Start Issue: Poor Neolignan Solubility DMSO Use DMSO for Stock Solution Start->DMSO Check_Conc Final DMSO Concentration < 0.5%? DMSO->Check_Conc pH_Adjust Adjust pH of Assay Buffer Check_Conc->pH_Adjust Yes Failure Re-evaluate Compound or Assay Check_Conc->Failure No Surfactant Add Low Concentration of Non-ionic Surfactant pH_Adjust->Surfactant Formulation Advanced Formulation (Nanoparticles, Liposomes) Surfactant->Formulation Success Solubility Improved Formulation->Success

Caption: Troubleshooting guide for poor neolignan solubility.

Viral_Resistance_Mitigation Resistance Potential for Viral Resistance to Neolignan Combination Combination Therapy (Different Mechanisms) Resistance->Combination Host_Target Target Host Factors Resistance->Host_Target Pulsed_Dosing Pulsed Dosing Regimen Resistance->Pulsed_Dosing Structural_Mod Structural Modification of Neolignan Resistance->Structural_Mod Outcome Reduced Likelihood of Resistance Emergence Combination->Outcome Host_Target->Outcome Pulsed_Dosing->Outcome Structural_Mod->Outcome

Caption: Strategies to mitigate the development of viral resistance to neolignans.

References

Technical Support Center: Enhancing the Stability of 3a-Epiburchellin in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the stability of 3a-Epiburchellin in solution. The information is based on the known stability profiles of sesquiterpene lactones, the class of compounds to which this compound belongs. It is crucial to empirically verify these recommendations for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is losing activity over a short period. What are the likely causes?

A1: Loss of activity is likely due to the chemical instability of the this compound molecule in solution. As a sesquiterpene lactone, its structure contains reactive functional groups, such as an α-methylene-γ-lactone and potentially other ester or epoxide groups, which are susceptible to degradation under common laboratory conditions. Key factors influencing stability are pH, temperature, and the presence of nucleophiles in the solvent.

Q2: What is the optimal pH range for storing this compound solutions?

A2: Generally, sesquiterpene lactones exhibit greater stability in acidic conditions. For short-term storage, a pH range of 5.0-6.5 is recommended. Neutral to alkaline conditions (pH ≥ 7.4) can lead to rapid degradation, including hydrolysis of the lactone ring and other ester functionalities.[1]

Q3: How does temperature affect the stability of this compound?

A3: Higher temperatures accelerate the degradation of sesquiterpene lactones.[2][3] For short-term benchtop use, it is advisable to keep solutions on ice. For long-term storage, solutions should be kept at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can also contribute to degradation.

Q4: Which solvents are recommended for dissolving and storing this compound?

A4: Aprotic solvents such as DMSO, acetone, chloroform, and dichloromethane (B109758) are generally suitable for dissolving and storing this compound. Protic solvents, especially alcohols like ethanol (B145695) and methanol, can react with the molecule, leading to the formation of adducts and loss of activity.[2][3] If aqueous buffers are required for experiments, prepare fresh solutions from a stock in an aprotic solvent immediately before use.

Q5: Are there any additives that can enhance the stability of this compound in solution?

A5: While specific data for this compound is limited, the use of antioxidants may help to prevent oxidative degradation, which can be a concern for complex natural products. The primary focus, however, should be on controlling pH, temperature, and solvent choice.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid loss of compound activity in cell culture media. The pH of the culture media (typically ~7.4) is promoting hydrolysis of the lactone ring.Prepare a concentrated stock solution in DMSO and dilute it into the media immediately before the experiment. Minimize the incubation time as much as possible.
Precipitation of the compound in aqueous buffer. This compound may have low solubility in aqueous solutions.Prepare a high-concentration stock in an appropriate organic solvent (e.g., DMSO). Ensure the final concentration of the organic solvent in the aqueous buffer is low enough to be compatible with your assay and does not cause precipitation. Sonication may aid in dissolution.
Inconsistent results between experiments. Degradation of the stock solution over time.Aliquot the stock solution into single-use vials upon preparation to avoid repeated freeze-thaw cycles. Store aliquots at -80°C. Regularly check the purity of the stock solution using a suitable analytical method like HPLC.
Appearance of new peaks in HPLC analysis of the solution. Chemical degradation of this compound.Analyze the degradation products to understand the degradation pathway. Based on the likely products (e.g., hydrolytic products, solvent adducts), adjust the storage and experimental conditions (pH, temperature, solvent) accordingly.

Experimental Protocols

Protocol 1: Preparation and Short-Term Storage of this compound Stock Solution
  • Solvent Selection: Choose a high-purity, anhydrous aprotic solvent such as DMSO or ethanol-free chloroform.

  • Weighing: Accurately weigh the desired amount of this compound in a clean, dry vial.

  • Dissolution: Add the appropriate volume of the selected solvent to achieve the desired stock concentration (e.g., 10 mM). If necessary, gently vortex or sonicate the solution to ensure complete dissolution.

  • Aliquoting: Dispense the stock solution into single-use, low-retention microcentrifuge tubes.

  • Storage: For short-term storage (up to one week), store the aliquots at -20°C. For longer-term storage, store at -80°C. Protect from light.

Protocol 2: Stability Assessment of this compound using HPLC
  • Solution Preparation: Prepare solutions of this compound at a known concentration in different buffers (e.g., pH 5.5, 7.4) and solvents (e.g., DMSO, ethanol, methanol).

  • Incubation: Incubate the solutions at different temperatures (e.g., 4°C, 25°C, 37°C).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • HPLC Analysis: Immediately analyze the aliquots by reverse-phase HPLC with UV detection. A C18 column is often suitable. The mobile phase could consist of a gradient of acetonitrile (B52724) and water.

  • Quantification: Quantify the peak area of this compound at each time point relative to the initial time point (t=0) to determine the percentage of the compound remaining. An internal standard can be used for more accurate quantification.

Visualizations

cluster_workflow Experimental Workflow for Stability Assessment prep Prepare this compound solutions in various buffers/solvents incubate Incubate at different temperatures prep->incubate sample Withdraw aliquots at time points incubate->sample hplc Analyze by HPLC sample->hplc quantify Quantify remaining This compound hplc->quantify

Caption: Workflow for assessing the stability of this compound.

cluster_pathway Potential Degradation Pathways for Sesquiterpene Lactones start This compound (Intact Molecule) hydrolysis Hydrolyzed Product (Inactive) start->hydrolysis High pH (e.g., pH > 7.4) adduct Solvent Adduct (Inactive) start->adduct Nucleophilic Solvent (e.g., Ethanol)

Caption: General degradation pathways for sesquiterpene lactones.

References

Technical Support Center: Troubleshooting Poor Reproducibility in 3a-Epiburchellin Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address and overcome poor reproducibility in 3a-Epiburchellin bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological activity?

A1: this compound is a type of lignan, a class of natural products known for a variety of biological activities. In the context of bioassays, it is often evaluated for its cytotoxic effects against various cell lines, suggesting its potential as an anti-cancer agent. The primary mechanism of its cytotoxicity is believed to be the induction of apoptosis, or programmed cell death.

Q2: Which bioassays are commonly used to assess the activity of this compound?

A2: The most common bioassays for this compound are cell viability and cytotoxicity assays. These include colorimetric assays like the MTT, MTS, and XTT assays, which measure metabolic activity, as well as luminescence-based assays that quantify ATP levels (e.g., CellTiter-Glo®). Flow cytometry-based assays may also be used to specifically analyze apoptosis and cell cycle progression.

Q3: What are the most common sources of poor reproducibility in this compound bioassays?

A3: Poor reproducibility in these assays can stem from several factors, including:

  • Cell-Based Variability: Inconsistent cell health, passage number, and seeding density.

  • Reagent and Compound Handling: Improper storage, preparation, and dilution of this compound and assay reagents.

  • Assay Protocol Execution: Minor deviations in incubation times, temperatures, and procedural steps.

  • Data Analysis: Inconsistent data processing and normalization techniques.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments with this compound.

Issue 1: High Variability in IC50 Values Between Experiments

Question: We are observing significant fluctuations in the calculated IC50 value of this compound across different experimental runs. What could be the cause?

Answer: Inconsistent IC50 values are a common challenge in cytotoxicity screening. Several factors can contribute to this variability. Please consider the following:

  • Cell Health and Passage Number:

    • Recommendation: Use cells from a consistent and low passage number for all experiments. High passage numbers can lead to phenotypic and genotypic drift, altering their response to cytotoxic agents. Ensure cells are healthy and in the exponential growth phase at the time of treatment.

  • Cell Seeding Density:

    • Recommendation: Optimize and strictly maintain the cell seeding density for each experiment. Overly confluent or sparse cultures will respond differently to this compound. Perform a cell titration experiment to determine the optimal seeding density that provides a linear assay response.

  • Compound Stability and Solubility:

    • Recommendation: this compound, like many natural products, may have limited stability and solubility in aqueous solutions. Prepare fresh stock solutions and dilutions for each experiment. Ensure the compound is fully dissolved in the solvent (e.g., DMSO) before diluting in culture medium. Visually inspect for any precipitation.

  • Incubation Time:

    • Recommendation: The duration of exposure to this compound is critical. Standardize the incubation time across all experiments.

Issue 2: High Variability Between Replicate Wells

Question: We are seeing a high degree of variability between replicate wells treated with the same concentration of this compound. What is the likely cause?

Answer: High well-to-well variability can obscure the true biological effect of the compound. Here are the common culprits:

  • Uneven Cell Seeding:

    • Recommendation: Ensure a homogenous single-cell suspension before plating. Mix the cell suspension thoroughly but gently before and during plating to prevent cell clumping and ensure a consistent number of cells in each well. Avoid "edge effects" by not using the outer wells of the microplate or by filling them with sterile PBS or media.

  • Inaccurate Pipetting:

    • Recommendation: Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions and ensure consistent pipetting technique. Small errors in dispensing the compound or assay reagents can lead to significant variations.

  • Incomplete Reagent Mixing:

    • Recommendation: After adding reagents, ensure thorough but gentle mixing on an orbital shaker to ensure a uniform reaction within each well.

Issue 3: Inconsistent or Unexpected Dose-Response Curves

Question: Our dose-response curves for this compound are not consistently sigmoidal, or we are observing a bell-shaped curve at higher concentrations. Why is this happening?

Answer: Aberrant dose-response curves can be caused by compound-specific effects or assay artifacts.

  • Compound Precipitation at High Concentrations:

    • Recommendation: High concentrations of this compound may exceed its solubility limit in the culture medium, leading to precipitation. This can interfere with optical readings and reduce the effective concentration of the compound in solution. Visually inspect the wells for precipitates.

  • Off-Target Effects or Assay Interference:

    • Recommendation: Some natural products can interfere with assay chemistries. For colorimetric assays like MTT, the compound might directly reduce the tetrazolium salt, leading to a false signal. Run cell-free controls with this compound and the assay reagent to test for direct interference.

  • Cellular Stress Responses:

    • Recommendation: At very high concentrations, the compound might induce cellular stress responses that can affect metabolic activity in a non-linear fashion.

Data Presentation: Optimizing Experimental Parameters

To minimize variability, it is crucial to optimize and standardize key experimental parameters. The following tables provide general guidelines for optimizing cell seeding density and a summary of common cytotoxicity assays.

Table 1: Recommended Starting Cell Seeding Densities for Cytotoxicity Assays (96-well plate)

Cell TypeProliferation Assays (cells/well)Cytotoxicity Assays (cells/well)Key Considerations
Adherent Cells 2,000 - 20,0005,000 - 50,000Cells should be in the exponential growth phase and not become confluent by the end of the assay.
Suspension Cells 5,000 - 50,00010,000 - 100,000Minimize cell clumping to ensure accurate and reproducible results.

Note: These are general starting points. The optimal density for any given cell line and experiment must be determined empirically through a cell titration experiment.

Table 2: Comparison of Common Cytotoxicity Assays

AssayPrincipleAdvantagesDisadvantages
MTT Colorimetric; measures metabolic activity via reduction of tetrazolium salt to formazan (B1609692).Inexpensive, well-established.Requires a solubilization step, can be affected by compound interference.
MTS/XTT Colorimetric; similar to MTT but produces a soluble formazan product.No solubilization step, higher throughput than MTT.More expensive than MTT, can still be affected by compound interference.
CellTiter-Glo® Luminescence-based; measures ATP levels as an indicator of cell viability.High sensitivity, wide linear range, less prone to colorimetric interference.More expensive, requires a luminometer.

Experimental Protocols

Detailed Protocol: MTT Assay for this compound Cytotoxicity

This protocol provides a standardized methodology for assessing the cytotoxicity of this compound using the MTT assay.

  • Cell Seeding:

    • Harvest and count cells that are in the exponential growth phase.

    • Prepare a single-cell suspension in complete culture medium at the pre-determined optimal seeding density.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in sterile DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and typically below 0.5%.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Mix thoroughly on an orbital shaker for 15 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells (medium only) from all other readings.

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the normalized cell viability against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

G cluster_0 Hypothetical Signaling Pathway for this compound-Induced Apoptosis Epiburchellin This compound Bax_Bak Bax/Bak Activation Epiburchellin->Bax_Bak Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax_Bak->Mitochondria Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

G cluster_1 Experimental Workflow for Cytotoxicity Assay Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate (24h) Seed_Cells->Incubate_24h Prepare_Compound Prepare this compound Dilutions Incubate_24h->Prepare_Compound Treat_Cells Treat Cells Incubate_24h->Treat_Cells Prepare_Compound->Treat_Cells Incubate_Treatment Incubate (24-72h) Treat_Cells->Incubate_Treatment Add_Reagent Add Cytotoxicity Assay Reagent Incubate_Treatment->Add_Reagent Incubate_Reagent Incubate (1-4h) Add_Reagent->Incubate_Reagent Read_Plate Read Plate (Absorbance/Luminescence) Incubate_Reagent->Read_Plate Analyze_Data Analyze Data & Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: General experimental workflow for a cytotoxicity bioassay.

G cluster_2 Troubleshooting Logic for Poor Reproducibility Start Poor Reproducibility Observed Check_Variability High Variability Between Experiments or Replicates? Start->Check_Variability Between_Exp Between Experiments Check_Variability->Between_Exp Yes Between_Rep Between Replicates Check_Variability->Between_Rep Yes Check_Cells Review Cell Health, Passage, Seeding Density Between_Exp->Check_Cells Check_Compound Review Compound Prep & Storage Between_Exp->Check_Compound Check_Protocol Standardize Incubation Times Between_Exp->Check_Protocol Check_Pipetting Verify Pipetting Technique & Calibration Between_Rep->Check_Pipetting Check_Mixing Ensure Homogenous Cell Suspension & Reagent Mixing Between_Rep->Check_Mixing Check_Edge_Effect Address Edge Effects Between_Rep->Check_Edge_Effect Solution Implement Corrective Actions & Re-run Check_Cells->Solution Check_Compound->Solution Check_Protocol->Solution Check_Pipetting->Solution Check_Mixing->Solution Check_Edge_Effect->Solution

Caption: Logical workflow for troubleshooting poor reproducibility.

Validation & Comparative

Comparative Antiviral Activity of 3a-Epiburchellin and Burchellin Against Coxsackievirus B3

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the in vitro antiviral efficacy of burchellin (B1243967) and its stereoisomer, 3a-Epiburchellin, reveals potent activity against coxsackievirus B3 (CVB3). This guide presents a comparative summary of their antiviral potencies, supported by detailed experimental protocols for the assays conducted.

Recent research into the bioactivity of neolignans has highlighted the potential of burchellin and its stereoisomers as antiviral agents. A pivotal study involving the total synthesis and structural elucidation of four stereoisomers of burchellin provided the first report of their antiviral effects against coxsackievirus B3, a significant human pathogen responsible for a range of illnesses from mild febrile illness to more severe conditions like myocarditis and aseptic meningitis.[1] This comparison focuses on the antiviral activity of burchellin and one of its key diastereomers, this compound.

Quantitative Assessment of Antiviral Activity

The antiviral efficacy of burchellin and this compound was evaluated using a cytopathic effect (CPE) inhibition assay. The half-maximal inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50) were determined to assess the antiviral potency and the selectivity of each compound. The selectivity index (SI), calculated as the ratio of CC50 to IC50, provides a measure of the therapeutic window of the compound.

CompoundStereoisomerIC50 (µM)CC50 (µM)Selectivity Index (SI)
Burchellin(+)-1a25.9>100>3.86
(-)-1a33.3>100>3.00
This compound (+)-1c 27.8 >100 >3.60
(-)-1c29.4>100>3.40
Ribavirin (Positive Control)45.3>100>2.21

Data sourced from Wang et al., 2020. The stereoisomers (+)-1a and (-)-1a correspond to the enantiomers of burchellin, while (+)-1c and (-)-1c represent the enantiomers of the 1'-epi-diastereoisomer, which includes this compound.

The data indicates that all tested stereoisomers of burchellin exhibit significant antiviral activity against coxsackievirus B3, with IC50 values in the micromolar range. Notably, both burchellin and this compound demonstrated greater potency than the positive control, ribavirin. Furthermore, none of the compounds exhibited significant cytotoxicity at the highest tested concentration, indicating a favorable preliminary safety profile.

Experimental Protocols

The evaluation of the antiviral activity of burchellin and its stereoisomers was conducted following a standardized cytopathic effect (CPE) inhibition assay.

Cell and Virus Culture: HeLa cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The cells were maintained at 37°C in a humidified atmosphere with 5% CO2. Coxsackievirus B3 (Nancy strain) was propagated in HeLa cells, and the viral titer was determined by a 50% tissue culture infectious dose (TCID50) assay.

Cytopathic Effect (CPE) Inhibition Assay:

  • HeLa cells were seeded in 96-well plates at a density that would form a confluent monolayer.

  • The cells were then infected with coxsackievirus B3 at a multiplicity of infection (MOI) that would cause a significant cytopathic effect.

  • Immediately after infection, the culture medium was replaced with fresh medium containing serial dilutions of the test compounds (burchellin stereoisomers) or the positive control (ribavirin).

  • The plates were incubated for a period that allows for the development of viral CPE in the untreated, infected control wells.

  • The cytopathic effect was then observed and quantified, often using a method like crystal violet staining, which stains the remaining viable cells.

  • The IC50 value was calculated as the concentration of the compound that inhibited the viral CPE by 50% compared to the untreated virus control.

Cytotoxicity Assay:

  • HeLa cells were seeded in 96-well plates as described for the CPE assay.

  • The cells were treated with serial dilutions of the test compounds without the addition of the virus.

  • The plates were incubated for the same duration as the CPE assay.

  • Cell viability was determined using a standard method, such as the MTT assay, which measures mitochondrial metabolic activity.

  • The CC50 value was calculated as the concentration of the compound that reduced cell viability by 50% compared to the untreated cell control.

Experimental Workflow

Antiviral_Assay_Workflow cluster_cell_prep Cell Preparation cluster_infection_treatment Infection & Treatment cluster_incubation_analysis Incubation & Analysis cell_culture HeLa Cell Culture seed_plate Seed 96-well Plates cell_culture->seed_plate virus_infection Infect with CVB3 seed_plate->virus_infection add_compounds Add Test Compounds (Burchellin Stereoisomers) virus_infection->add_compounds incubation Incubate add_compounds->incubation cpe_assay CPE Inhibition Assay (Crystal Violet Staining) incubation->cpe_assay cytotoxicity_assay Cytotoxicity Assay (MTT Assay) incubation->cytotoxicity_assay data_analysis Calculate IC50 & CC50 cpe_assay->data_analysis cytotoxicity_assay->data_analysis

Caption: Workflow for the in vitro antiviral activity assessment of burchellin stereoisomers.

Signaling Pathway Insights

The precise molecular mechanism by which burchellin and its stereoisomers inhibit coxsackievirus B3 replication has not yet been fully elucidated. The initial study focused on the synthesis and primary antiviral screening of these compounds. Further research is required to identify the specific viral or host cell targets of these neolignans. Potential mechanisms could involve the inhibition of viral entry, interference with viral RNA replication, or disruption of viral protein synthesis. The structural similarities to other bioactive lignans (B1203133) suggest that they may interact with key viral enzymes or cellular pathways that are essential for the viral life cycle.

Proposed_Antiviral_Mechanism cluster_virus_lifecycle Coxsackievirus B3 Lifecycle cluster_inhibition Potential Inhibition Points entry Viral Entry replication RNA Replication entry->replication synthesis Protein Synthesis replication->synthesis assembly Virion Assembly synthesis->assembly release Viral Release assembly->release inhibit_entry Inhibition inhibit_entry->entry inhibit_replication Inhibition inhibit_replication->replication inhibit_synthesis Inhibition inhibit_synthesis->synthesis burchellin Burchellin / this compound burchellin->inhibit_entry burchellin->inhibit_replication burchellin->inhibit_synthesis

Caption: Putative antiviral mechanisms of burchellin and this compound against CVB3.

References

Unraveling the Antiviral Potential of Burchellin Stereoisomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's three-dimensional structure and its biological activity is paramount. This guide provides a comparative analysis of the antiviral activity of burchellin (B1243967) and its stereoisomers, focusing on the structure-activity relationship (SAR) that governs their potential as therapeutic agents. While data on 2-Epi-3a-epiburchellin and its specific analogs are not available in the public domain, this guide focuses on the foundational compound, burchellin, and its synthesized stereoisomers, offering valuable insights into the broader class of neolignans.

A pivotal study by Wang et al. (2020) provides the first report on the antiviral activity of four stereoisomers of burchellin against coxsackie virus B3 (CVB3), a significant human pathogen.[1] Their findings, summarized below, underscore the critical role of stereochemistry in biological function.

Comparative Antiviral Activity

The antiviral efficacy of the four synthesized burchellin stereoisomers was evaluated using a cytopathic effect (CPE) inhibition assay. The results, presented in Table 1, highlight significant variations in potency among the isomers.

Table 1: Antiviral Activity of Burchellin Stereoisomers against Coxsackie Virus B3

CompoundStereochemistryIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/IC₅₀)
(+)-Burchellin (1'R,2S,3R)2.1 ± 0.3> 100> 47.6
(-)-Burchellin (1'S,2R,3S)3.5 ± 0.5> 100> 28.6
(+)-1'-epi-Burchellin (1'S,2S,3R)8.7 ± 1.2> 100> 11.5
(-)-1'-epi-Burchellin (1'R,2R,3S)15.2 ± 2.1> 100> 6.6
Ribavirin (Positive Control) -50.3 ± 4.5> 200> 4.0

Data sourced from Wang et al. (2020).

From this data, a clear structure-activity relationship emerges. The natural stereoisomer, (+)-Burchellin, exhibited the most potent antiviral activity with an IC₅₀ of 2.1 µM and a high selectivity index. Its enantiomer, (-)-Burchellin, was also active, though slightly less so. In contrast, the 1'-epi-diastereomers showed significantly reduced activity, indicating that the configuration at the C-1' position is a key determinant of antiviral potency. Notably, all tested stereoisomers displayed low cytotoxicity (CC₅₀ > 100 µM), suggesting a favorable safety profile for this scaffold.

Experimental Protocols

The following methodologies were employed in the key study to determine the antiviral activity of the burchellin stereoisomers.

Synthesis of Burchellin Stereoisomers

A concise and efficient total synthetic route was developed to access the enantiomers of burchellin and its 1′-epi-diastereoisomer. Key steps included the construction of a 2,3-dihydrobenzofuran (B1216630) moiety through two Claisen rearrangements, a one-step rearrangement/cyclization, and a subsequent tandem ester hydrolysis/oxy–Cope rearrangement/methylation to form the core structure of burchellin.[1] The individual stereoisomers were then obtained by preparative chiral phase HPLC purification.[1]

Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)

The antiviral activity against coxsackie virus B3 was evaluated by a cytopathic effect (CPE) inhibition assay on HeLa cells.[1]

  • Cell Preparation: HeLa cells were seeded in 96-well plates and incubated until a monolayer was formed.

  • Compound Dilution: The test compounds (burchellin stereoisomers and ribavirin) were serially diluted to various concentrations.

  • Infection and Treatment: The cell culture medium was removed, and the cells were infected with coxsackie virus B3. After a 1-hour adsorption period, the virus-containing medium was replaced with fresh medium containing the diluted test compounds.

  • Incubation: The plates were incubated for a period that allows for the development of cytopathic effects in the untreated, virus-infected control wells (typically 24-48 hours).

  • Quantification of CPE: The cytopathic effect was quantified using the MTT method. The absorbance was read to determine cell viability.

  • Data Analysis: The 50% inhibitory concentration (IC₅₀) was calculated as the concentration of the compound that inhibited 50% of the viral CPE. The 50% cytotoxic concentration (CC₅₀) was determined in parallel on uninfected cells.

Visualizing the Structure-Activity Relationship

The following diagram illustrates the key structural features of the burchellin stereoisomers and their relative antiviral potencies, providing a visual representation of the established SAR.

SAR_Burchellin cluster_activity Relative Antiviral Activity node_plus_b (+)-Burchellin (1'R,2S,3R) IC₅₀ = 2.1 µM node_high High node_plus_b->node_high Most Potent node_minus_b (-)-Burchellin (1'S,2R,3S) IC₅₀ = 3.5 µM node_minus_b->node_high Potent node_plus_epi (+)-1'-epi-Burchellin (1'S,2S,3R) IC₅₀ = 8.7 µM node_moderate Moderate node_plus_epi->node_moderate Reduced Potency node_minus_epi (-)-1'-epi-Burchellin (1'R,2R,3S) IC₅₀ = 15.2 µM node_low Low node_minus_epi->node_low Least Potent

Caption: Structure-Activity Relationship of Burchellin Stereoisomers.

Conclusion and Future Directions

The available data clearly demonstrate that the stereochemistry of burchellin is a critical factor for its antiviral activity against coxsackie virus B3. The natural (+)-burchellin isomer is the most promising lead, exhibiting potent and selective inhibition. The significantly lower activity of the 1'-epi-diastereomers highlights the importance of the stereocenter adjacent to the aromatic ring for biological activity.

Future research should focus on the synthesis and biological evaluation of a broader range of analogs based on the burchellin scaffold. Modifications to the aromatic rings and the butanolide moiety could further elucidate the SAR and potentially lead to the development of more potent and selective antiviral agents. Furthermore, mechanistic studies are warranted to identify the specific viral or host target of these compounds. While the specific data for 2-Epi-3a-epiburchellin remains elusive, the insights gained from its parent compound provide a solid foundation for the rational design of novel neolignan-based antivirals.

References

A Comparative Guide to Validating the Antiviral Mechanism of Action of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, elucidating the precise mechanism by which a novel compound, such as the hypothetical 3a-Epiburchellin, exerts its antiviral effect is a critical step in the journey from discovery to clinical application. This guide provides a comparative framework for validating the antiviral mechanism of action, utilizing established experimental protocols and data from well-characterized natural antiviral compounds as illustrative examples.

Comparative Efficacy of Antiviral Compounds

A crucial initial step is to determine the potency and therapeutic window of the investigational compound. This is typically achieved by assessing its antiviral activity against specific viruses and its cytotoxicity in relevant host cells. The table below presents a template for comparing these key parameters, populated with hypothetical data for this compound and published data for Epigallocatechin-3-gallate (EGCG), a well-studied antiviral catechin (B1668976) from green tea.[1][2]

CompoundVirusCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
This compound (Hypothetical) Influenza A/H1N1MDCK5.2>100>19.2
SARS-CoV-2Vero E68.7>100>11.5
EGCG [2]Influenza A/H1N1 (A/California/07/2009)MDCK3.029096
Influenza A/H1N1 (A/Victoria/2570/2019)MDCK3.829077
Influenza A/H1N1 (A/California/07/2009)Calu-32442018
Influenza A/H1N1 (A/Victoria/2570/2019)Calu-32642016
  • IC50 (50% inhibitory concentration): The concentration of the compound that inhibits viral replication by 50%.

  • CC50 (50% cytotoxic concentration): The concentration of the compound that causes a 50% reduction in cell viability.

  • Selectivity Index (SI): A measure of the compound's therapeutic window. A higher SI value indicates greater selectivity for antiviral activity over cytotoxicity.

Experimental Protocols for Mechanism of Action Studies

To dissect the specific stage of the viral life cycle that is inhibited by a novel compound, a series of targeted assays are employed. Below are detailed protocols for key experiments.

1. Viral Entry Assay (Time-of-Addition Assay)

This assay helps to determine if the compound inhibits the early stages of viral infection, such as attachment, entry, or uncoating.[3][4]

  • Objective: To pinpoint the time window during which the compound is most effective.

  • Methodology:

    • Seed host cells (e.g., MDCK for influenza, Vero E6 for SARS-CoV-2) in multi-well plates and allow them to form a monolayer.

    • Infect the cells with the virus.

    • Add the test compound at various time points relative to infection (e.g., -2h, 0h, 2h, 4h post-infection).

    • After a defined incubation period (e.g., 24-72 hours), quantify the viral yield or cytopathic effect (CPE). This can be done using methods such as plaque assays, TCID50 assays, or qPCR for viral RNA.

    • A significant reduction in viral yield when the compound is added early in the infection cycle suggests interference with an early event.

2. Viral Replication Assay (Replicon System)

This assay assesses the effect of the compound on viral genome replication, independent of viral entry and egress.[5]

  • Objective: To determine if the compound directly inhibits the viral replication machinery.

  • Methodology:

    • Utilize a cell line that stably expresses a viral replicon. A replicon is a portion of the viral genome that can replicate autonomously but does not produce infectious virus particles. Often, a reporter gene (e.g., luciferase) is included in the replicon for easy quantification of replication.

    • Treat the replicon-containing cells with various concentrations of the test compound.

    • After a suitable incubation period, measure the reporter gene activity (e.g., luminescence for luciferase).

    • A dose-dependent decrease in reporter activity indicates inhibition of viral replication.

3. Western Blot Analysis of Viral and Host Proteins

This technique is used to investigate the effect of the compound on the expression levels of specific viral proteins and key host cell signaling proteins.

  • Objective: To identify molecular targets of the compound.

  • Methodology:

    • Infect host cells with the virus and treat them with the test compound.

    • At various time points post-infection, lyse the cells and collect the protein extracts.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Probe the membrane with specific antibodies against viral proteins (e.g., influenza NS1, SARS-CoV-2 Spike) or host signaling proteins (e.g., phosphorylated STAT1, NF-κB p65).

    • Detect the antibody-protein complexes using a secondary antibody conjugated to an enzyme that produces a detectable signal.

Visualizing the Mechanism of Action

Experimental Workflow for Validating Antiviral Mechanism

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Target Identification A Cytotoxicity Assay (CC50) C Calculate Selectivity Index (SI) A->C B Antiviral Activity Assay (IC50) B->C D Time-of-Addition Assay C->D G Inhibition of Viral Entry/Fusion D->G E Viral Replicon Assay H Inhibition of Viral Replication E->H F Western Blot Analysis I Modulation of Host Signaling F->I

Workflow for antiviral mechanism validation.

Modulation of Host Signaling Pathways

Many antiviral compounds, particularly those derived from natural sources, exert their effects by modulating host cell signaling pathways that are crucial for the inflammatory response and viral replication. Two such key pathways are the NF-κB and STAT1 signaling pathways.

  • NF-κB Signaling Pathway: This pathway is a central mediator of the inflammatory response.[6][7] Many viruses activate the NF-κB pathway to promote their own replication and to induce a pro-inflammatory state.[8] Some antiviral compounds work by inhibiting NF-κB activation, thereby reducing inflammation and viral replication.[9]

  • STAT1 Signaling Pathway: The STAT1 pathway is a critical component of the interferon-mediated antiviral response.[10][11] Upon viral infection, interferons are produced, which then activate the JAK-STAT pathway, leading to the phosphorylation of STAT1. Phosphorylated STAT1 translocates to the nucleus and induces the expression of numerous antiviral genes. Some viruses have evolved mechanisms to inhibit STAT1 signaling to evade the host immune response. Conversely, some antiviral compounds may enhance STAT1 signaling to boost the antiviral state of the cell.[12]

Hypothetical Signaling Pathway Modulation by this compound

G cluster_0 Viral Infection cluster_1 Host Cell Virus Virus IKK IKK Virus->IKK activates JAK JAK Virus->JAK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates STAT1 STAT1 JAK->STAT1 phosphorylates pSTAT1 p-STAT1 pSTAT1->Nucleus translocates ISGs Antiviral Genes (ISGs) Nucleus->ISGs induces ProInflammatory Pro-inflammatory Genes Nucleus->ProInflammatory induces ISGs->Virus inhibits replication ProInflammatory->Virus aids replication Epiburchellin This compound Epiburchellin->IKK inhibits Epiburchellin->JAK enhances?

Hypothetical modulation of host antiviral signaling.

Comparison with Other Antiviral Agents

The validation of this compound's mechanism of action should be contextualized by comparing it to existing antiviral drugs.

Antiviral AgentMechanism of ActionTarget
Oseltamivir [13]Neuraminidase inhibitorViral Neuraminidase
Remdesivir [14]RNA-dependent RNA polymerase (RdRp) inhibitorViral RdRp
Baloxavir marboxil [15]Cap-dependent endonuclease inhibitorViral PA endonuclease
EGCG [16][17][18]Multiple; inhibits viral attachment and entry, interferes with viral replicationViral hemagglutinin, host signaling pathways
This compound (Hypothetical) To be determined; potential immunomodulatory and direct antiviral effectsPotential targets: host kinases (e.g., IKK, JAK), viral proteins

By following this comprehensive and comparative approach, researchers can systematically elucidate the antiviral mechanism of novel compounds like this compound, providing the robust scientific foundation necessary for further preclinical and clinical development.

References

Comparative Cytotoxicity of 3a-Epiburchellin Stereoisomers: A Field Awaiting Exploration

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a notable absence of studies directly comparing the cytotoxic effects of 3a-Epiburchellin and its stereoisomers. While the synthesis and antiviral properties of burchellin (B1243967) and its related compounds have been explored, specific data on their comparative cytotoxicity, including IC50 values against various cell lines, remains unavailable in the public domain. This gap in the research landscape prevents a detailed, data-driven comparison as initially requested.

The synthesis of burchellin and its stereoisomers has been a subject of interest, with research focusing on elucidating their complex structures and exploring their potential biological activities.[1][2] These studies have successfully detailed methods for creating these intricate molecules and have reported on their potent antiviral effects against pathogens like the coxsackie virus B3.[1][2] Additionally, the bioactivity of burchellin itself has been investigated in other contexts, such as its larvicidal effects against Aedes aegypti and its antiparasitic properties.[1]

However, the crucial next step of systematically evaluating and comparing the cytotoxic profiles of the individual stereoisomers, including this compound, against cancer cell lines or other relevant cell types has not been documented in the available literature. Such studies are essential to understanding the structure-activity relationship (SAR) concerning cytotoxicity and identifying the most promising candidates for further development as potential therapeutic agents.

Without quantitative data from cytotoxicity assays, it is not possible to construct a comparative guide detailing the relative potencies of these stereoisomers. Consequently, the creation of data tables, detailed experimental protocols for cytotoxicity testing, and diagrams of associated signaling pathways cannot be accomplished at this time.

The field of natural product chemistry continues to uncover novel compounds with therapeutic potential. The case of this compound and its stereoisomers highlights an area ripe for future investigation. Researchers and drug development professionals are encouraged to undertake studies to fill this knowledge gap, which could potentially unveil new avenues for therapeutic intervention. Future research should focus on:

  • Systematic Cytotoxicity Screening: Evaluating all stereoisomers against a panel of diverse cancer cell lines to determine their respective IC50 values.

  • Mechanism of Action Studies: Investigating the underlying signaling pathways through which the most active stereoisomers exert their cytotoxic effects.

  • In Vivo Efficacy: Assessing the therapeutic potential of promising candidates in preclinical animal models.

As new research emerges, a comprehensive comparative guide on the cytotoxicity of this compound stereoisomers will become a valuable resource for the scientific community.

References

Assessing the In Vivo Efficacy of Novel Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 2-Epi-3a-epiburchellin: An extensive search of publicly available scientific literature did not yield specific data regarding the in vivo efficacy of 2-Epi-3a-epiburchellin in animal models. Therefore, this guide will serve as a template for assessing a hypothetical novel anticancer agent, herein referred to as "Compound X," and will compare its potential efficacy against a standard-of-care chemotherapeutic agent, Paclitaxel. The experimental designs and data presented are illustrative and based on established methodologies in preclinical cancer research.

This guide is intended for researchers, scientists, and drug development professionals actively involved in the preclinical evaluation of novel therapeutic candidates.

Comparative Analysis of Compound X and Paclitaxel in a Xenograft Model

The primary objective of this illustrative study is to evaluate the antitumor activity of Compound X in a human tumor xenograft model and compare its efficacy to that of Paclitaxel, a widely used chemotherapeutic agent.

Quantitative Data Summary

The following table summarizes the hypothetical results from a 28-day in vivo study utilizing a human non-small cell lung cancer (NCI-H460) xenograft model in immunodeficient mice.

Treatment GroupDosage & ScheduleMean Tumor Volume (Day 28) (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control10 mL/kg, daily1542 ± 188-+2.5
Compound X 50 mg/kg, daily 485 ± 95 68.5 -3.1
Paclitaxel10 mg/kg, bi-weekly621 ± 11259.7-8.9

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Xenograft Tumor Model Development
  • Cell Line: Human non-small cell lung cancer cell line NCI-H460 is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Model: Female athymic nude mice (6-8 weeks old) are used. All animal procedures are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Tumor Implantation: NCI-H460 cells (5 x 10^6 cells in 100 µL of PBS) are subcutaneously injected into the right flank of each mouse. Tumors are allowed to grow to a mean volume of approximately 100-150 mm³ before the commencement of treatment.

Treatment Administration and Monitoring
  • Grouping and Dosing: Mice are randomized into three groups (n=8 per group): Vehicle Control, Compound X, and Paclitaxel.

    • The vehicle control group receives the formulation buffer daily via oral gavage.

    • The Compound X group is administered 50 mg/kg daily via oral gavage.

    • The Paclitaxel group is treated with 10 mg/kg twice a week via intraperitoneal injection.

  • Monitoring: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²) / 2. Animal health is monitored daily.

Efficacy and Toxicity Endpoints
  • Primary Efficacy Endpoint: The primary measure of efficacy is the percentage of tumor growth inhibition (TGI), calculated at the end of the study (Day 28).

  • Toxicity Assessment: Systemic toxicity is primarily evaluated by monitoring changes in body weight throughout the study.

Visualizing Experimental and Biological Pathways

Experimental Workflow

The following diagram illustrates the workflow for the in vivo efficacy assessment.

experimental_workflow cell_culture Cell Culture (NCI-H460) implantation Tumor Implantation in Nude Mice cell_culture->implantation tumor_growth Tumor Growth to 100-150 mm³ implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (28 Days) randomization->treatment monitoring Tumor & Body Weight Monitoring (2x/week) treatment->monitoring endpoint Endpoint Analysis (TGI & Toxicity) monitoring->endpoint

In vivo experimental workflow diagram.

Hypothetical Signaling Pathway for Compound X

This diagram illustrates a potential mechanism of action for Compound X, targeting the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.

signaling_pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 converts pip2 PIP2 akt AKT pip3->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation compound_x Compound X compound_x->pi3k inhibits

Hypothetical PI3K/AKT/mTOR inhibition by Compound X.

comparing the IC50 values of 3a-Epiburchellin with other antiviral compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Antiviral Compounds Against Alphaviruses

An In-depth Look at IC50 Values for Leading Drug Candidates Targeting Chikungunya and Mayaro Viruses

In the global effort to combat emerging viral threats, the scientific community is in a constant search for effective antiviral compounds. This guide provides a comparative analysis of the 50% inhibitory concentration (IC50) values of various natural and synthetic compounds against two clinically significant alphaviruses: Chikungunya virus (CHIKV) and Mayaro virus (MAYV). While the initial focus of this guide was to include data on 3a-Epiburchellin, a comprehensive search of available scientific literature did not yield specific IC50 values for this compound against the viruses discussed. Therefore, this guide has been adapted to offer a valuable comparison of other promising antiviral agents, providing researchers, scientists, and drug development professionals with a vital resource for their work.

The data presented herein is curated from a range of in vitro studies, highlighting the diverse chemical scaffolds with demonstrated anti-alphavirus activity. Understanding the potency of these compounds is a critical first step in the pipeline for developing effective therapeutics.

Comparative Antiviral Activity: IC50 Values

The following tables summarize the in vitro efficacy of various compounds against Chikungunya and Mayaro viruses. The IC50 value represents the concentration of a drug that is required for 50% inhibition of the virus in vitro. A lower IC50 value is indicative of a more potent compound. It is also important to consider the selectivity index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the IC50, with a higher SI value being desirable.

Table 1: Antiviral Activity of Various Compounds against Chikungunya Virus (CHIKV)

CompoundVirus Strain/GenotypeCell LineIC50 (µM)Selectivity Index (SI)
ChloroquineNot SpecifiedVero A7.037.14[1]
ArbidolNot SpecifiedVero12.2>28-36
RibavirinNot SpecifiedHepG27.79 (post-treatment)1.39
Favipiravir (T-705)Not SpecifiedA549~245 (38.51 µg/mL)Not Specified
SuraminMultiple StrainsBHK-21, U2OS, MRC-58.8 - 62.1Not Specified[2]
BaicaleinECSAVeroDose-dependent inhibitionNot Specified[3]
FisetinECSAVeroDose-dependent inhibitionNot Specified[3]
QuercetagetinECSAVeroDose-dependent inhibitionNot Specified[3]

Table 2: Antiviral Activity of Various Compounds against Mayaro Virus (MAYV)

CompoundVirus StrainCell LineIC50/EC50 (µM)Selectivity Index (SI)
Xanthenodione derivativeNot SpecifiedVero21.515.8[4][5]
Thieno[2,3-b]pyridine derivative (104)Not SpecifiedVero20.0125[4]
EpicatechinNot SpecifiedNot Specified~144 (0.247 µmol/mL)Not Specified[4]
QuercetinNot SpecifiedNot SpecifiedNot Specified94[6]
RibavirinNot SpecifiedNot SpecifiedNot Specified8[6]
Cassia australis EtOAc-Pp fractionNot SpecifiedVeroIC90 = 4.7 ± 0.3 µg/mLNot Specified[7]

Experimental Methodologies

The determination of IC50 values is a crucial step in the evaluation of potential antiviral drugs. The general protocol involves cell-based assays where host cells are infected with the virus and subsequently treated with the compound of interest at varying concentrations.

General Antiviral Assay Protocol

A common method for assessing antiviral activity is the plaque reduction neutralization test (PRNT) or a yield reduction assay. The fundamental steps are as follows:

  • Cell Culture: A monolayer of a susceptible cell line (e.g., Vero, BHK-21, A549) is prepared in multi-well plates.

  • Virus Infection: The cells are infected with a known titer of the virus.

  • Compound Treatment: The infected cells are then treated with serial dilutions of the test compound. A positive control (a known antiviral drug) and a negative control (no drug) are included.

  • Incubation: The plates are incubated for a period that allows for viral replication and, in the case of cytopathic viruses, the formation of visible plaques or cell death.

  • Quantification of Viral Inhibition: The extent of viral inhibition is quantified. This can be done by:

    • Plaque Counting: Staining the cell monolayer and counting the number of plaques (areas of cell death). The percentage of plaque reduction is calculated relative to the untreated control.

    • Viral Yield Reduction: Titrating the amount of infectious virus particles in the supernatant of the treated and untreated infected cells.

    • Reporter Gene Assays: Using genetically engineered viruses that express a reporter gene (e.g., luciferase, GFP), where the signal intensity correlates with the level of viral replication.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of viral inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

Concurrently, the cytotoxicity of the compound on the host cells is determined to ensure that the observed antiviral effect is not due to cell death. This is typically done using assays like the MTT or MTS assay, which measure cell viability. The 50% cytotoxic concentration (CC50) is then calculated.

Visualizing the Workflow

The following diagrams illustrate the general workflow for determining the antiviral activity of a compound and the typical signaling pathway considerations in viral entry and replication, which are often the targets of antiviral drugs.

Antiviral_IC50_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Prepare Host Cell Monolayer Infection 4. Infect Cells with Virus Cell_Culture->Infection Compound_Dilution 2. Prepare Serial Dilutions of Test Compound Treatment 5. Add Compound Dilutions to Infected Cells Compound_Dilution->Treatment Virus_Stock 3. Prepare Virus Inoculum Virus_Stock->Infection Infection->Treatment Incubation 6. Incubate for Plaque/CPE Development Treatment->Incubation Quantification 7. Quantify Viral Inhibition (e.g., Plaque Counting) Incubation->Quantification IC50_Calculation 8. Calculate IC50 from Dose-Response Curve Quantification->IC50_Calculation

Caption: General workflow for determining the IC50 of an antiviral compound.

Viral_Lifecycle_Inhibition_Points Virus Virus Particle Attachment Attachment Virus->Attachment Inhibition Point A Host_Cell Host Cell Penetration Penetration & Uncoating Attachment->Penetration Genome_Replication Viral Genome Replication Penetration->Genome_Replication Protein_Synthesis Viral Protein Synthesis Genome_Replication->Protein_Synthesis Assembly Virion Assembly Protein_Synthesis->Assembly Release Release of New Virions Assembly->Release Release->Virus New Progeny

Caption: Potential inhibition points in the viral lifecycle for antiviral drugs.

References

Safety Operating Guide

Navigating the Safe Disposal of 3a-Epiburchellin: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, adherence to established disposal protocols is paramount. This document provides a comprehensive guide to the proper disposal procedures for 3a-Epiburchellin, a compound utilized in various research applications.

Chemical and Physical Properties

Understanding the properties of a chemical is the first step in ensuring its safe handling and disposal. The following data for 2-Epi-3a-epiburchellin can be used as a reference.

PropertyValueSource
Molecular Formula C₂₀H₂₀O₅
CAS Number 57457-99-5[1]
Physical Description Powder[1]
Boiling Point 491.0 ± 45.0 °C (Predicted)[2]
Density 1.27 ± 0.1 g/cm³ (Predicted)[2]
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]

Hazard Identification and Personal Protective Equipment (PPE)

While specific hazard information for this compound is unavailable, it should be handled as a potentially hazardous substance. General hazards associated with similar chemical compounds may include skin and eye irritation. Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound.

Recommended PPE:

  • Safety goggles or face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Procedure

The disposal of this compound waste must be managed in a way that minimizes risk to personnel and the environment. The following procedure is based on general guidelines for chemical waste disposal.

  • Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a designated, properly labeled hazardous waste container. The container must be made of a material compatible with the solvents used to dissolve the compound.

  • Container Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity of the waste.

  • Waste Accumulation: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.

  • Disposal Request: Once the waste container is full or is no longer being added to, a waste pickup request should be submitted to your institution's EHS department. Do not dispose of this compound down the drain or in the regular trash.

  • Documentation: Maintain a log of the accumulated waste, including the date and amount of waste added to the container.

Experimental Protocol: Decontamination of Labware

Any labware that has come into contact with this compound must be decontaminated before reuse or disposal.

  • Initial Rinse: Rinse the glassware with a suitable solvent (e.g., acetone, ethyl acetate) that will dissolve the compound. Collect this rinse as hazardous waste.

  • Secondary Wash: Wash the glassware with a laboratory detergent and water.

  • Final Rinse: Rinse the glassware with deionized water.

  • Drying: Allow the glassware to air dry or place it in a drying oven.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate Waste fume_hood->segregate container Use Designated, Compatible Hazardous Waste Container segregate->container label_container Label Container Correctly: 'Hazardous Waste' 'this compound' Concentration & Quantity container->label_container store Store Sealed Container in Satellite Accumulation Area label_container->store log Maintain Waste Log store->log request Submit Waste Pickup Request to EHS log->request end End: Waste Disposed by EHS request->end

Caption: A flowchart illustrating the step-by-step procedure for the safe disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and protecting our ecosystem. Always prioritize safety and consult with your institutional EHS for specific guidance.

References

Essential Safety and Operational Guidance for Handling 3a-Epiburchellin

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals must prioritize safety when handling 3a-Epiburchellin. Although lignans, the broader class to which this compound belongs, are not generally associated with high toxicity, the specific hazards of this compound have not been thoroughly investigated. The following protocols for personal protective equipment (PPE), handling, and disposal are designed to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against potential chemical exposure. The following table summarizes the recommended PPE for handling this compound, which is reported to be a powder.

Body PartPersonal Protective EquipmentSpecifications and Use
Eyes Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory to protect against splashes or airborne particles.
Hands Nitrile GlovesShould be inspected for tears or holes before use. Double gloving may be appropriate for certain procedures. Gloves should be changed immediately if contaminated.
Body Laboratory CoatA flame-retardant lab coat that fits properly should be worn and fully fastened to protect against spills.
Respiratory N95 Respirator or Use of a Fume HoodRecommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles.
Feet Closed-toe ShoesShoes should fully cover the feet to protect against spills.

Operational Plan: Handling -Epiburchellin

Adherence to a strict operational workflow is crucial for minimizing risk. This step-by-step guidance ensures that this compound is handled in a controlled and safe manner.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate and Prepare Work Area gather_ppe Gather Required PPE prep_area->gather_ppe 1. don_ppe Don Appropriate PPE gather_ppe->don_ppe 2. weigh Weigh Compound in Fume Hood don_ppe->weigh 3. dissolve Dissolve in Appropriate Solvent weigh->dissolve 4. conduct_exp Conduct Experiment dissolve->conduct_exp 5. decontaminate Decontaminate Work Surfaces conduct_exp->decontaminate 6. dispose_waste Dispose of Waste Properly decontaminate->dispose_waste 7. doff_ppe Doff and Dispose of PPE dispose_waste->doff_ppe 8. wash_hands Wash Hands Thoroughly doff_ppe->wash_hands 9.

Caption: Standard operational workflow for safely handling this compound.

Experimental Protocol:

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a certified chemical fume hood.

    • Ensure that a safety shower and eyewash station are readily accessible.

    • Assemble all necessary PPE as outlined in the table above.

    • Don all PPE before entering the designated handling area.

  • Handling:

    • If working with the powdered form, perform all weighing and initial dilutions within a chemical fume hood to prevent inhalation of airborne particles.

    • This compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. Handle all solvents with appropriate care, considering their individual hazards.

    • Use the smallest quantity of the compound necessary for the experiment.

    • Avoid direct contact with the skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure laboratory safety.

  • Solid Waste: All solid waste contaminated with this compound, including weighing paper, contaminated gloves, and disposable lab coats, should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal Procedures: All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Never dispose of chemical waste down the drain.

By adhering to these safety protocols, researchers can minimize their risk of exposure and maintain a safe laboratory environment when working with this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.